molecular formula C3H6N2O2 B12917134 Methylethanediamide CAS No. 22509-04-2

Methylethanediamide

Cat. No.: B12917134
CAS No.: 22509-04-2
M. Wt: 102.09 g/mol
InChI Key: WPRKVIPHGOHZAL-UHFFFAOYSA-N
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Description

Methylethanediamide (CAS 22509-04-2), with the molecular formula C3H6N2O2 and a molecular weight of 102.09 g/mol , is a biochemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, also known as N-Methylethanediamide, serves as a fundamental scaffold for constructing more complex, biologically active molecules. Its structure is featured in advanced research compounds, such as those investigated for interactions with the central nervous system, including potential applications in positron emission tomography (PET) for imaging neuroinflammation and as an antagonist for specific adenosine receptors . The ethanediamide (oxalamide) linker within the molecule provides conformational rigidity and hydrogen-bonding capacity, which can be critical for influencing the solubility and binding affinity of derived compounds in pharmaceutical research . As a versatile synthetic intermediate, Methylethanediamide is a valuable tool for researchers developing novel chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

22509-04-2

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

N'-methyloxamide

InChI

InChI=1S/C3H6N2O2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7)

InChI Key

WPRKVIPHGOHZAL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)N

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for Amide-Based Crosslinking in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Covalent Crosslinking in Modern Biomaterials and Therapeutics

In the landscape of advanced materials and medicine, the ability to covalently link and tether molecular components is fundamental to innovation. Crosslinking, the process of forming chemical bridges between polymer chains or molecules, transforms simple precursors into robust, functional architectures with tailored properties.[1] This is particularly crucial in the development of drug delivery systems, tissue engineering scaffolds, and bioconjugates, where the stability, degradation profile, and mechanical strength of the material directly impact its efficacy and biocompatibility.[2][3][4]

While a diverse array of crosslinking chemistries exists, those culminating in the formation of stable amide bonds are of paramount importance. The amide bond is a cornerstone of biological systems, most notably forming the peptide backbone of proteins, and its inherent stability and prevalence in biomolecules make it an ideal linkage for biomedical applications.[5] This guide provides a comprehensive overview of the principles and protocols for utilizing amide-based crosslinking strategies, with a focus on the practical application of small molecule crosslinking agents in research and drug development.

Although the specific compound "N-methylethanediamide" is not prominently documented in scientific literature as a standalone crosslinking agent, the principles discussed herein are broadly applicable to small diamide or amine-containing molecules that can participate in amide bond formation. We will explore the fundamental chemistry, key considerations for experimental design, and detailed protocols for achieving successful and reproducible crosslinking.

Mechanism of Action: The Chemistry of Amide Bond Formation in Crosslinking

The formation of an amide bond for crosslinking typically involves the reaction between a carboxylic acid and a primary or secondary amine.[6] This reaction, however, does not proceed spontaneously under physiological conditions and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The most common and versatile method for achieving this activation in a controlled manner is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (Sulfo-NHS).[3][7]

The EDC/NHS Activation Pathway

dot graph "EDC_NHS_Activation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(on Polymer A or Molecule A)", fillcolor="#FFFFFF"]; EDC [label="EDC", fillcolor="#FBBC05"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="Amine-Reactive NHS Ester\n(Semi-Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Amine [label="Primary Amine\n(on Polymer B or Molecule B)", fillcolor="#FFFFFF"]; Amide_Bond [label="Stable Amide Bond\n(Crosslink)", fillcolor="#FFFFFF", shape=ellipse]; EDC_Byproduct [label="EDC Byproduct\n(Soluble Urea)", fillcolor="#F1F3F4", shape=plaintext];

// Edges Carboxylic_Acid -> O_Acylisourea [label=" + EDC"]; O_Acylisourea -> NHS_Ester [label=" + NHS"]; O_Acylisourea -> Carboxylic_Acid [label=" Hydrolysis (competing reaction)"]; NHS_Ester -> Amide_Bond [label=" + Primary Amine"]; Amide_Bond -> EDC_Byproduct [style=invis]; NHS_Ester -> Carboxylic_Acid [label=" Hydrolysis (competing reaction)"]; } caption [label="Fig. 1: EDC/NHS mediated amide bond formation.", shape=plaintext, fontsize=10];

This two-step process is highly efficient and offers several advantages:

  • Mitigation of Side Reactions: The formation of the semi-stable NHS ester reduces the likelihood of undesirable side reactions that can occur with the highly reactive O-acylisourea intermediate.[3]

  • Increased Reaction Efficiency: The NHS ester can be purified and stored, or used in situ, to react efficiently with amine-containing molecules.

  • Aqueous Compatibility: The use of water-soluble EDC and Sulfo-NHS allows for crosslinking to be performed in aqueous buffers, which is essential for many biological applications.

Experimental Design: Key Parameters for Successful Crosslinking

The success of an amide-based crosslinking reaction is dependent on careful control of several experimental parameters.

ParameterRecommended RangeRationale & Key Considerations
pH 4.5 - 7.5The activation of carboxylic acids with EDC is most efficient at acidic pH (4.5-5.5). However, the subsequent reaction of the NHS ester with primary amines is favored at a slightly basic pH (7.0-7.5). A compromise pH of 7.2-7.5 is often used for one-pot reactions.
Stoichiometry 1:1 to 1:10 (Carboxyl:Amine)The optimal ratio of carboxylic acid to amine groups will depend on the desired degree of crosslinking. An excess of the amine-containing component can help to drive the reaction to completion. The ratio of EDC/NHS to carboxylic acid groups is also critical and typically ranges from 1:1 to 5:1.
Temperature 4°C to Room TemperatureLower temperatures can help to increase the stability of the activated NHS ester, reducing hydrolysis. However, the reaction rate will also be slower. Room temperature is a common starting point.
Reaction Time 30 minutes to several hoursThe reaction time should be optimized based on the specific reactants and desired outcome. Progress can be monitored by analytical techniques such as spectroscopy or chromatography.
Buffer Selection MES, HEPES, PBSBuffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete with the intended reaction. Phosphate-buffered saline (PBS) can be used, but phosphate can have a slight inhibitory effect on the reaction.

Protocols for Amide-Based Crosslinking

The following protocols provide a general framework for performing amide-based crosslinking. It is essential to optimize these protocols for your specific application.

Protocol 1: One-Pot Crosslinking of a Carboxyl-Containing Polymer with a Diamine Crosslinker

This protocol is suitable for the formation of hydrogels or crosslinked polymer networks.

Materials:

  • Carboxyl-containing polymer (e.g., hyaluronic acid, poly(acrylic acid))

  • Diamine crosslinker (e.g., a hypothetical N-methylethanediamide, or a common diamine like ethylenediamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Procedure:

  • Polymer Dissolution: Dissolve the carboxyl-containing polymer in the Activation Buffer to the desired concentration.

  • Activator Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical starting point is a 2 to 5-fold molar excess of EDC and Sulfo-NHS relative to the carboxylic acid groups on the polymer.

  • Activation: Add the EDC and Sulfo-NHS solutions to the polymer solution and mix gently. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinker Addition: Dissolve the diamine crosslinker in the Reaction Buffer. Add the crosslinker solution to the activated polymer solution. The molar ratio of diamine to carboxylic acid groups will determine the crosslinking density and should be optimized.

  • Crosslinking Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The solution may form a gel during this time.

  • Quenching: Quench any unreacted NHS esters by adding the Quenching Solution. Allow to react for 15-30 minutes.

  • Purification: Purify the crosslinked material to remove unreacted reagents and byproducts. This is typically done by dialysis against a suitable buffer or deionized water, followed by lyophilization.

Protocol 2: Bioconjugation of a Protein to a Small Molecule via an Amide Bond

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Small molecule with a carboxylic acid group

  • EDC and Sulfo-NHS

  • DMSO (if the small molecule is not water-soluble)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the small molecule in DMSO or an appropriate aqueous buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in water or buffer.

  • Activation of the Small Molecule:

    • In a microcentrifuge tube, combine the small molecule solution with a 5 to 10-fold molar excess of EDC and Sulfo-NHS.

    • Allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated small molecule solution to the protein solution. A typical starting molar ratio of small molecule to protein is 20:1 to 50:1. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted small molecule and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Troubleshooting Common Issues in Amide-Based Crosslinking

IssuePotential Cause(s)Suggested Solution(s)
Low Crosslinking Efficiency - Inactive EDC/NHS (hydrolyzed)- Competing nucleophiles in the buffer- pH is not optimal- Steric hindrance- Use fresh EDC/NHS solutions.- Use amine- and carboxyl-free buffers.- Optimize the pH for both activation and conjugation steps.- Use a longer spacer arm on the crosslinker.
Precipitation of Reactants - Poor solubility of the polymer or small molecule- High degree of crosslinking leading to insolubility- Adjust the buffer composition or add a co-solvent.- Reduce the concentration of the crosslinker or the reaction time.
Undesired Crosslinking - Reaction of EDC with hydroxyl groups- This is less common but can occur. Consider protecting hydroxyl groups if they are highly reactive.[8]

Safety and Handling of Reagents

It is imperative to handle all chemical reagents with appropriate safety precautions.

  • N-methylethanediamine (and related diamines): These are often corrosive and can cause severe skin and eye burns.[9][10][11] They are also typically flammable liquids and vapors.[9][11][12] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]

  • EDC and NHS: These reagents can be sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12][13]

Conclusion and Future Outlook

Amide-based crosslinking is a robust and versatile strategy for the development of advanced biomaterials and therapeutics. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are key to achieving desired material properties and reproducible results. While the specific agent "N-methylethanediamide" remains to be fully characterized in the literature as a crosslinker, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of amide bond formation in their work. Future advancements in this field will likely focus on the development of novel crosslinking agents with enhanced efficiency, biocompatibility, and stimuli-responsive properties, further expanding the toolkit for creating innovative solutions in medicine and biotechnology.

References

  • Benchchem. (n.d.). Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems.
  • MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
  • Cross linking agent: Significance and symbolism. (2026, January 18).
  • MDPI. (n.d.). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery.
  • Chemistry Stack Exchange. (2024, November 15). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice.
  • PMC. (n.d.). Bioconjugation techniques for microfluidic biosensors.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylethylenediamine, 95%.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 9). SAFETY DATA SHEET.
  • ResearchGate. (2024, November 14). How to prevent cross-linking in biomaterials synthesis via amidation reaction?.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

Sources

Application Notes & Protocol Guide: The Synthesis of Polyoxamides and the Role of N,N'-Dimethylethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed scientific guide for researchers and professionals interested in the synthesis of polyoxamides, a class of high-performance polyamides. A critical clarification is first made regarding the specified topic, N,N'-dimethylethanediamide (more systematically known as N,N'-dimethyloxamide), a molecule that is not a conventional monomer for polymerization due to its chemical structure. Instead, this guide focuses on established and validated protocols for synthesizing polyoxamides using appropriate precursors, thereby addressing the underlying interest in polymers derived from ethanediamide structures. We will explore the primary synthetic routes, discuss the causality behind experimental choices, and provide detailed protocols grounded in established literature.

Introduction: Clarifying the Monomer Identity and Reactivity

The compound specified, N,N'-dimethylethanediamide, is chemically identified as N,N'-dimethyloxamide with the structure CH₃NHCOCONHCH₃. It is crucial to distinguish this diamide from structurally different but similarly named compounds such as N,N'-dimethylethylenediamine (a diamine) or N,N-dimethylacrylamide (a vinyl monomer), which are common in polymer synthesis.

Standard step-growth polymerization for producing polyamides, such as Nylons, requires monomers with two reactive functional groups that can form an amide bond, typically a diamine and a diacid (or its derivative like a diacyl chloride)[1]. N,N'-dimethyloxamide does not possess these requisite groups. While it has N-H bonds, the amide hydrogen is significantly less nucleophilic than an amine hydrogen and is not reactive enough to participate in conventional polycondensation reactions.

Consequently, there are no established, direct polymerization protocols using N,N'-dimethyloxamide as a monomer in the scientific literature. Its primary documented use is as a precursor in other chemical syntheses, such as the preparation of diazomethane[2].

However, the core structure of this molecule is an oxamide. The corresponding polymers, Polyoxamides (POAs) , are a significant class of materials known for their exceptional properties. These polymers feature repeating oxamide linkages (-NHCOCONH-) and exhibit high thermal stability, high modulus, and significantly lower water absorption compared to conventional polyamides like PA6[3]. This guide will, therefore, detail the scientifically validated methods for synthesizing polyoxamides.

Synthetic Pathways to Polyoxamides

The synthesis of high-molecular-weight polyoxamides is challenging. Melt polycondensation, a common method for other polyamides, is often unsuccessful because oxalic acid and its prepolymers tend to decompose at the high temperatures required[3]. Therefore, solution-based and ring-opening polymerization methods are preferred.

Pathway A: Low-Temperature Solution Polycondensation

This is the most direct method, involving the reaction of a diamine with a derivative of oxalic acid, such as oxalyl chloride or diethyl oxalate. The use of highly reactive oxalyl chloride allows the reaction to proceed rapidly at low temperatures, preventing thermal degradation.

Causality and Experimental Rationale:

  • Monomers: An aliphatic or aromatic diamine (H₂N-R-NH₂) and oxalyl chloride (ClCOCOCl) are used. The choice of the diamine "R" group is critical as it defines the polymer's final properties (e.g., rigidity, solubility, thermal stability).

  • Solvent: A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer. The inclusion of a salt like lithium chloride (LiCl) can improve solubility by disrupting hydrogen bonding between polymer chains.

  • Temperature: The reaction is highly exothermic and is typically carried out at 0°C or below to control the reaction rate, prevent side reactions, and maximize the polymer's molecular weight.

  • Acid Scavenger: A base, such as pyridine or triethylamine, is added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards polymer formation.

G cluster_reactants Reactants cluster_conditions Conditions Diamine Diamine (H₂N-R-NH₂) Reaction Polycondensation Reaction Diamine->Reaction OxalylChloride Oxalyl Chloride (ClCOCOCl) OxalylChloride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Pyridine) Base->Reaction Temp Low Temperature (e.g., 0°C) Temp->Reaction Polymer Polyoxamide Polymer (-[-NH-R-NHCOCO-]-)n Reaction->Polymer Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Workflow for Solution Polycondensation of Polyoxamides.

Protocol: Synthesis of Poly(hexamethylene oxamide) (PA62)

Materials:

  • Hexamethylenediamine (HMDA)

  • Oxalyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

  • Monomer Solution Preparation: In a three-neck flask under a nitrogen atmosphere, dissolve a precise amount of hexamethylenediamine in anhydrous NMP. Add an equimolar amount of anhydrous pyridine to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath with continuous stirring.

  • Monomer Addition: Prepare a solution of an equimolar amount of oxalyl chloride in anhydrous NMP in a dropping funnel. Add the oxalyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyoxamide.

  • Purification: Filter the white, fibrous polymer. Wash the collected polymer thoroughly with methanol to remove unreacted monomers, solvent, and pyridine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Summary: Properties of Representative Polyoxamides

Polymer NameDiamine MonomerTypical Melting Point (°C)Water Absorption (Saturated, wt%)
Poly(hexamethylene oxamide) (PA62)Hexamethylenediamine~330~2.7[3]
Poly(nonamethylene oxamide) (PA92)1,9-Nonanediamine-~1.3[3]
Aromatic Polyoxamidep-Phenylenediamine>400 (decomposes)Very Low
Pathway B: Ring-Opening Polymerization (ROP)

This method involves the synthesis of a cyclic oxamide monomer, which is then polymerized through a ring-opening mechanism. While this approach can yield high molecular weight polymers, the synthesis of the cyclic monomer is often complex and costly, which has limited its commercial development[3].

Causality and Experimental Rationale:

  • Monomer Synthesis: A cyclic monomer is first synthesized, for example, by reacting a diamine with diethyl oxalate under high dilution conditions to favor cyclization over polymerization.

  • Initiator: The polymerization is initiated by basic or anionic species that can attack and open the cyclic amide ring.

  • Polymerization: The ring-opening process propagates to form the linear polyoxamide chain. This method can sometimes provide better control over the molecular weight compared to solution polycondensation.

G Monomer Cyclic Oxamide Monomer ROP Ring-Opening Polymerization Monomer->ROP Initiator Basic Initiator Initiator->ROP Polymer Linear Polyoxamide Polymer ROP->Polymer

Caption: Schematic of Ring-Opening Polymerization (ROP) of Cyclic Oxamides.

Safety and Handling Precautions

Researchers must adhere to strict safety protocols when performing these syntheses.

  • Oxalyl Chloride: Highly corrosive, toxic, and reacts violently with water to release toxic HCl gas. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diamines: Many diamines are corrosive and can cause skin irritation or sensitization. Consult the specific Safety Data Sheet (SDS) for the diamine being used.

  • Solvents (NMP, DMAc): These are polar aprotic solvents that can be reproductive toxins. Avoid inhalation and skin contact.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

Conclusion and Outlook

While N,N'-dimethylethanediamide (N,N'-dimethyloxamide) is not a suitable monomer for direct polymerization, the broader class of polyoxamides offers significant potential for creating high-performance materials. The protocols detailed in these notes, particularly low-temperature solution polycondensation, provide a reliable and validated pathway for researchers to synthesize and explore these polymers. The key to tuning the properties of polyoxamides lies in the judicious selection of the diamine comonomer, allowing for the creation of materials with high thermal stability, excellent mechanical strength, and low moisture uptake for advanced applications in the automotive, aerospace, and microelectronics industries.

References

  • Scite.ai. (n.d.). Polyoxamides. 1. Preparation and Characterization of Cyclic Oxamides. Retrieved from Scite.ai platform, summarizing findings on polyoxamide synthesis and properties.
  • Vogl, O., & Knight, A. C. (n.d.). Polyoxamides. II. Polymerization of Cyclic Diamides. Macromolecules.
  • Wikipedia. (2024). Polyamide.
  • United States Patent Office. (n.d.). Patent US2615906A.
  • SIELC Technologies. (2018, May 16). N,N'-Dimethyloxamide.
  • ResearchGate. (n.d.). Synthesis of Poly(propylene oxide)–Poly( N,N′ -dimethylacrylamide) Diblock Copolymer Nanoparticles via Reverse Sequence Polymerization-Induced Self-Assembly in Aqueous Solution.
  • Wikipedia. (2023). Oxamide.
  • Al-Hiari, Y. M., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 80.
  • Jemai, M., Barceló-Oliver, M., et al. (2025, October 17).
  • Vogl, O., & Knight, A. C. (n.d.). Polyoxamides. 1. Preparation and Characterization of Cyclic Oxamides. Macromolecules.

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Application Notes & Protocols: N-Methylethanediamide in Advanced Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and applications of N-methylethanediamide, a novel diamide monomer, in the formation of advanced hydrogel systems. While direct literature on N-methylethanediamide is emerging, its structural characteristics, featuring a methylated amide and a primary amide group, suggest its potential as a unique monomer or crosslinking agent for creating hydrogels with tailored properties. By drawing parallels with well-studied N-substituted acrylamides and diamide-containing polymers, this document outlines detailed protocols for the synthesis, characterization, and application of N-methylethanediamide-based hydrogels, particularly for drug delivery and tissue engineering.

Introduction: Unveiling N-Methylethanediamide in Hydrogel Science

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[1][2] The choice of monomer is critical in defining a hydrogel's properties, such as its swelling behavior, mechanical strength, and biocompatibility.[3]

This guide focuses on the potential of N-methylethanediamide , understood to be N-methyloxamide (CH₃NHCOCONH₂) , a derivative of ethanediamide (oxamide). The parent molecule, oxamide, is a white crystalline solid with low water solubility but a high capacity for forming strong hydrogen bonds.[4][5][6] The introduction of a methyl group in N-methylethanediamide is hypothesized to modulate its solubility and hydrogen bonding characteristics, making it an intriguing candidate for hydrogel synthesis.

The presence of two amide groups allows N-methylethanediamide to potentially act as:

  • A co-monomer in polymerization, introducing specific functionalities.

  • A crosslinking agent , forming robust networks through hydrogen bonding or covalent linkages.

The amide groups are known to participate in strong hydrogen bonding, which can contribute to the formation of physically crosslinked hydrogels with self-healing properties.[7][8] This guide will explore the synthesis of N-methylethanediamide-based hydrogels through free-radical polymerization, drawing procedural analogies from well-established N,N-dimethylacrylamide (DMAA) hydrogel systems.[7][9]

Proposed Synthesis of N-Methylethanediamide-Based Hydrogels

A free-radical polymerization approach is proposed for synthesizing N-methylethanediamide (NME) hydrogels. This method is versatile and widely used for creating hydrogels from vinyl monomers.[10][11] In this protocol, NME is copolymerized with a primary monomer, such as acrylamide (AAm), to form the hydrogel network.

Rationale for Experimental Design
  • Co-Monomer Selection: Acrylamide (AAm) is chosen as the primary monomer due to its high water solubility and well-documented biocompatibility in its polymerized form.[12][13] The ratio of AAm to NME will be critical in tuning the hydrogel's properties.

  • Crosslinker: N,N'-methylenebis(acrylamide) (BIS) is a standard crosslinker that forms covalent bonds, ensuring the structural integrity of the hydrogel.[10][14]

  • Initiator System: A redox initiator system, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is used to initiate polymerization at room temperature.[10]

Experimental Workflow for Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Processing A Dissolve AAm, NME, and BIS in deionized water B Degas solution with Nitrogen (15 min) A->B C Add APS (Initiator) B->C D Add TEMED (Accelerator) C->D E Pour into mold D->E F Allow polymerization (1-2 hours at RT) E->F G Cut hydrogel into desired shapes F->G H Immerse in deionized water (48h, changing water frequently) to remove unreacted monomers G->H I Store in PBS at 4°C H->I

Caption: Workflow for the synthesis of N-methylethanediamide (NME) co-acrylamide hydrogels.

Detailed Synthesis Protocol
  • Prepare the Monomer Solution:

    • In a 50 mL beaker, dissolve acrylamide (AAm), N-methylethanediamide (NME), and N,N'-methylenebis(acrylamide) (BIS) in deionized water according to the formulations in Table 1.

    • Stir the solution until all components are fully dissolved. The total monomer concentration is kept at 15% (w/v).

  • Degassing:

    • Place the beaker in an ice bath and bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation:

    • Add 10% (w/v) ammonium persulfate (APS) solution (100 µL per 10 mL of monomer solution).

    • Add N,N,N',N'-tetramethylethylenediamine (TEMED) (10 µL per 10 mL of monomer solution) to accelerate the polymerization. Swirl gently to mix.

  • Polymerization:

    • Immediately pour the solution into a mold (e.g., between two glass plates with a 1 mm spacer).

    • Allow the polymerization to proceed at room temperature for at least 1 hour. A visible gel should form.

  • Purification:

    • Once the gel has set, carefully remove it from the mold and cut it into discs of a desired diameter.

    • Place the hydrogel discs in a large volume of deionized water to allow unreacted monomers and initiators to diffuse out. Change the water every 6-8 hours for 48 hours.

  • Storage:

    • Store the purified hydrogels in a phosphate-buffered saline (PBS) solution at 4°C until further use.

Table 1: Proposed Formulations for NME-AAm Hydrogels

Formulation IDAcrylamide (g)N-methylethanediamide (g)BIS (mg)Deionized Water (mL)
NME-H-01.500.0015Up to 10
NME-H-11.450.0515Up to 10
NME-H-21.400.1015Up to 10
NME-H-31.300.2015Up to 10

Characterization of NME-Based Hydrogels

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized hydrogels.

Swelling Behavior

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, a critical parameter for drug delivery and tissue engineering applications.[3][15]

Protocol:

  • Lyophilize a purified hydrogel disc to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Expected Outcome: The incorporation of NME, with its potential for strong hydrogen bonding, may lead to a more compact network structure, possibly resulting in a lower equilibrium swelling ratio compared to pure polyacrylamide hydrogels.

Mechanical Properties

Mechanical testing evaluates the hydrogel's stiffness and elasticity, which are crucial for applications where the hydrogel must maintain its structural integrity under stress.

Protocol:

  • Perform compression tests on swollen hydrogel discs using a universal testing machine.

  • Compress the hydrogel at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data and calculate the compressive modulus from the initial linear region of the curve.

Expected Outcome: Increased NME content might enhance the mechanical strength of the hydrogel due to the formation of additional hydrogen bonds within the polymer network, acting as physical crosslinks.

Biocompatibility Assessment

Biocompatibility is a prerequisite for any material intended for biomedical applications.[16][17] An MTT assay can be used to assess the cytotoxicity of the hydrogel.

Protocol:

  • Sterilize the hydrogel discs by soaking them in 70% ethanol followed by washing with sterile PBS.

  • Prepare hydrogel extracts by incubating the sterile hydrogels in a cell culture medium for 24 hours.

  • Culture a relevant cell line (e.g., human dermal fibroblasts) in a 96-well plate.

  • Replace the culture medium with the hydrogel extracts and incubate for 24-48 hours.

  • Perform an MTT assay to quantify cell viability. Compare the results with cells cultured in a fresh medium (control).

Expected Outcome: As polyacrylamide is generally biocompatible, the NME-AAm hydrogel is expected to show low cytotoxicity.[12] However, it is crucial to ensure the complete removal of unreacted monomers, which can be toxic.

Table 2: Anticipated Properties of NME-AAm Hydrogels

Formulation IDExpected Swelling Ratio (%)Expected Compressive Modulus (kPa)Expected Cell Viability (%)
NME-H-0~1200~20>95
NME-H-1~1100~25>95
NME-H-2~1000~35>90
NME-H-3~850~50>90

Note: These values are hypothetical and based on trends observed in similar hydrogel systems.

Application in Controlled Drug Delivery

Hydrogels are excellent vehicles for the controlled release of therapeutic agents.[2][18][19] The network structure of the hydrogel can be tailored to control the diffusion rate of an encapsulated drug.

Drug Loading and Release Workflow

G cluster_load Drug Loading cluster_release In Vitro Release Study A Swell lyophilized hydrogel in a concentrated drug solution (e.g., Doxorubicin in PBS) B Allow to reach equilibrium (48h at 4°C) A->B C Place drug-loaded hydrogel in a known volume of PBS (pH 7.4) B->C D Incubate at 37°C with gentle shaking C->D E At time points, withdraw aliquots of the release medium D->E F Measure drug concentration using UV-Vis spectrophotometry E->F

Caption: Workflow for drug loading and in vitro release studies from NME-AAm hydrogels.

Protocol for In Vitro Drug Release
  • Drug Loading:

    • Immerse a lyophilized NME-H-2 hydrogel disc in a 1 mg/mL solution of a model drug (e.g., doxorubicin) in PBS.

    • Allow the hydrogel to swell to equilibrium at 4°C for 48 hours to maximize drug loading.

  • Release Study:

    • Gently rinse the drug-loaded hydrogel in fresh PBS to remove surface-adsorbed drug.

    • Place the hydrogel in a vial containing 10 mL of PBS (pH 7.4).

    • Incubate the vial at 37°C in a shaking water bath.

    • At specified time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

    • Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Expected Outcome: The tighter network structure anticipated in hydrogels with higher NME content may lead to a more sustained release profile, which is desirable for long-term drug delivery applications. The amide groups of NME could also potentially interact with certain drugs through hydrogen bonding, further modulating the release kinetics.

Conclusion and Future Perspectives

N-methylethanediamide presents a promising, yet underexplored, building block for the creation of novel hydrogels. Its diamide structure offers the potential for enhanced mechanical properties and tunable drug release profiles through strong hydrogen bonding interactions. The protocols detailed in this guide provide a robust framework for the synthesis and characterization of NME-based hydrogels, drawing upon established principles from analogous polymer systems. Future research should focus on a more in-depth investigation of the biocompatibility and biodegradability of these hydrogels, as well as exploring their potential in advanced applications such as stimuli-responsive systems and 3D bioprinting.

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Application Notes & Protocols: Synthesis of N-Substituted Polyamides Using N,N'-Dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Polyamides

Polyamides, a cornerstone of polymer science, are renowned for their exceptional strength, thermal stability, and chemical resistance. These properties are largely derived from the strong intermolecular hydrogen bonds formed between the amide N-H and C=O groups of adjacent polymer chains. However, this same hydrogen bonding network renders many high-performance aromatic polyamides insoluble and infusible, complicating their processing.

A strategic approach to enhance the processability of polyamides is the introduction of substituents onto the amide nitrogen atom. This guide focuses on the use of N,N'-dimethylethylenediamine as a monomer to create N-substituted polyamides. By replacing the hydrogen atoms on the amine nitrogens with methyl groups, the capacity for intermolecular hydrogen bonding is eliminated.[1] This fundamental structural modification results in polymers with dramatically different properties:

  • Enhanced Solubility: The disruption of hydrogen bonding significantly improves solubility in common organic solvents, enabling solution-based processing techniques like casting and spin-coating.[2]

  • Lowered Melting and Glass Transition Temperatures: The reduced inter-chain forces lead to lower melting points (Tm) and glass transition temperatures (Tg), making the polymers more amenable to melt processing.[3]

  • Modified Mechanical Properties: The absence of a rigid, hydrogen-bonded network often results in more flexible materials.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polyamides derived from N,N'-dimethylethylenediamine, offering detailed protocols for both interfacial and solution polymerization techniques.

A Note on Monomer Nomenclature: The topic specifies "N,N'-dimethylethanediamide." This compound, an oxamide derivative (CH3-NH-CO-CO-NH-CH3), lacks the necessary functional groups for direct polyamide chain extension. This guide proceeds under the scientifically standard interpretation that the intended monomer is N,N'-dimethylethylenediamine (CH3-NH-CH2-CH2-NH-CH3), a secondary diamine that is a well-established precursor for N-substituted polyamides.

Part 1: Monomer Profile: N,N'-Dimethylethylenediamine

N,N'-dimethylethylenediamine is a symmetrical secondary diamine. Its two nucleophilic nitrogen atoms are sterically less hindered than those in many other secondary diamines, allowing for efficient polymerization.

Table 1: Properties of N,N'-Dimethylethylenediamine

PropertyValue
Chemical Formula C₄H₁₂N₂
Molar Mass 88.15 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 119 °C
Density 0.825 g/mL at 25 °C
Structure CH₃-NH-CH₂-CH₂-NH-CH₃
CAS Number 110-72-5

Monomer Synthesis and Purity: While commercially available, N,N'-dimethylethylenediamine can be synthesized by reacting a dihaloalkane, such as 1,2-dichloroethane, with methylamine.[4] For polymerization, monomer purity is paramount. It is recommended to purify the commercial diamine by distillation under a nitrogen atmosphere before use. Purity can be assessed via titration or gas chromatography.

Handling and Storage: N,N'-dimethylethylenediamine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide.

Part 2: Polyamide Synthesis Methodologies

The synthesis of polyamides from a diamine and a diacyl chloride is a classic example of nucleophilic acyl substitution, often proceeding via the Schotten-Baumann reaction conditions.[5] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).

Methodology 1: Interfacial Polymerization

Interfacial polymerization is a rapid and robust technique where the reaction occurs at the interface between two immiscible liquid phases.[6] This method is particularly useful for producing a polymer film or powder quickly.

Principle: An aqueous phase containing the diamine (N,N'-dimethylethylenediamine) and a base (e.g., NaOH) to neutralize the HCl byproduct is carefully layered with an organic phase (e.g., hexane) containing the diacyl chloride (e.g., sebacoyl chloride). The polymer forms instantaneously as a thin film at the liquid-liquid interface.[5]

Reagents and Equipment:

  • N,N'-Dimethylethylenediamine (purified)

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or Dichloromethane)

  • Deionized water

  • Methanol

  • Beaker (50 mL or 100 mL)

  • Pipettes or syringes

  • Forceps or a glass rod

  • Magnetic stir plate and stir bar (for stirred reaction)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Prepare Aqueous Phase: In a 100 mL beaker, prepare a solution by dissolving N,N'-dimethylethylenediamine (e.g., 0.44 g, 5 mmol) and NaOH (e.g., 0.40 g, 10 mmol) in 50 mL of deionized water.

    • Rationale: Sodium hydroxide acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the diamine monomer, which would render it non-nucleophilic and stop the polymerization.

  • Prepare Organic Phase: In a separate container, prepare a solution of sebacoyl chloride (e.g., 1.19 g, 5 mmol) in 50 mL of hexane.

  • Initiate Polymerization (Unstirred Method): Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface.

  • Form and Collect Polymer Film: A film of the polyamide will form immediately at the interface. Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polymer can be drawn out.

  • Polymer Isolation and Purification:

    • Wash the collected polymer liberally with deionized water to remove unreacted monomers and salts.

    • Subsequently, wash with methanol to remove oligomers and help displace water.

    • Press the polymer between filter papers to remove excess solvent.

    • Dry the polymer in a vacuum oven at 60-70 °C overnight.

  • Validation: Confirm the structure of the dried white solid via FTIR spectroscopy. The spectrum should show a strong amide C=O absorption band around 1640-1660 cm⁻¹ and an absence of N-H stretching bands.

Interfacial_Polymerization cluster_setup Interfacial Polymerization Setup cluster_process Process Flow Aqueous Aqueous Phase (N,N'-Dimethylethylenediamine + NaOH in Water) Interface Polymer Film Forms at Interface Aqueous->Interface Organic Organic Phase (Diacyl Chloride in Hexane) Organic->Interface Layered Onto Pull Pull Polymer Film with Forceps Interface->Pull Extraction Wash_H2O Wash with Water Pull->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry in Vacuum Oven Wash_MeOH->Dry

Caption: Workflow for interfacial polymerization.

Methodology 2: Low-Temperature Solution Polymerization

Solution polymerization offers greater control over reaction conditions, typically yielding polymers with higher molecular weights and narrower molecular weight distributions compared to interfacial methods.

Principle: Both monomers are dissolved in a single, dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) under an inert atmosphere.[7] The reaction is conducted at a low temperature (e.g., 0 °C) and an organic base like triethylamine or pyridine is used as the acid scavenger.

Reagents and Equipment:

  • N,N'-Dimethylethylenediamine (purified, anhydrous)

  • Isophthaloyl chloride (recrystallized)

  • Triethylamine (distilled, anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Methanol

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Magnetic stir plate and stir bar

  • Ice bath

  • Filtration apparatus

Step-by-Step Procedure:

  • System Setup: Assemble the three-neck flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry it and assemble while hot, then allow it to cool under a stream of dry nitrogen.

  • Charge Reactants: In the reaction flask, dissolve N,N'-dimethylethylenediamine (e.g., 0.882 g, 10 mmol) and triethylamine (e.g., 2.22 g, 22 mmol, ~3 mL) in 40 mL of anhydrous DMAc.

    • Scientist's Note: A slight excess of the acid scavenger ensures complete neutralization of the HCl byproduct. Triethylamine is a common choice as its hydrochloride salt is often soluble in the reaction mixture initially but can be easily removed during workup.

  • Prepare Monomer Solution: In a separate dry flask, dissolve isophthaloyl chloride (e.g., 2.03 g, 10 mmol) in 20 mL of anhydrous DMAc. Transfer this solution to the dropping funnel.

  • Initiate Polymerization: Cool the reaction flask to 0 °C using an ice bath. Begin vigorous stirring and add the isophthaloyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes.

    • Rationale: Slow, dropwise addition at low temperature is critical. It controls the highly exothermic reaction, prevents side reactions, and promotes the formation of long polymer chains, leading to a higher molecular weight.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The solution will become noticeably viscous as the polymer forms.

  • Polymer Isolation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol (or water). The polymer will precipitate as a fibrous or powdery solid.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the polymer thoroughly with hot water to remove triethylamine hydrochloride, followed by methanol to remove residual solvent and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at 70-80 °C until a constant weight is achieved.

  • Validation: Characterize the final polymer using GPC to determine molecular weight and PDI. Use TGA and DSC to analyze thermal properties.

Solution_Polymerization Low-Temperature Solution Polymerization Setup cluster_flask Flask Stirrer Magnetic Stirrer N2_Out To Bubbler Flask:ne->N2_Out IceBath Ice Bath (0 °C) N2_In Nitrogen Inlet N2_In:s->Flask:nw DroppingFunnel Dropping Funnel (Diacyl Chloride in DMAc) DroppingFunnel:s->Flask:n

Caption: Reaction setup for solution polymerization.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the target polyamide and to understand its properties.

Table 2: Key Characterization Techniques and Expected Results

TechniquePurposeExpected Results for Poly(N,N'-dimethyl-alkyleneamide)
FTIR Spectroscopy Confirm functional groups and successful polymerization.- Strong amide C=O stretch (Amide I band): ~1630-1660 cm⁻¹.- Absence of N-H stretch: No significant peaks in the 3300-3500 cm⁻¹ region.- Disappearance of acyl chloride C=O stretch: No peak around 1800 cm⁻¹.
NMR Spectroscopy (¹H, ¹³C) Verify the polymer's chemical structure.- ¹H NMR: Peaks corresponding to the N-CH₃ protons, the N-CH₂- protons from the diamine, and protons from the diacyl chloride backbone. Integration of peak areas should match the expected stoichiometric ratio.- ¹³C NMR: A peak for the amide carbonyl carbon (~170 ppm) and distinct peaks for the aliphatic and/or aromatic carbons in the repeat unit.
Gel Permeation Chromatography (GPC) Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn).[8]- Solution-polymerized samples: Typically yield higher Mw (e.g., >20,000 g/mol ) with a PDI closer to 2, indicative of step-growth polymerization.- Interfacial samples: Often show broader PDI.
Thermogravimetric Analysis (TGA) Assess thermal stability.[9]- A single-step degradation profile. The temperature at 5% or 10% weight loss (Td5 or Td10) is used to quantify thermal stability. N-substituted polyamides may show slightly lower thermal stability than their non-substituted counterparts due to the lack of a hydrogen-bonded network.
Differential Scanning Calorimetry (DSC) Determine glass transition (Tg) and melting (Tm) temperatures.[9]- Glass Transition (Tg): A clear step-change in the heat flow curve will be observed. The Tg will be lower than that of analogous non-substituted polyamides.- Melting (Tm): These polymers are often amorphous due to the disruption of chain packing by the N-methyl groups. A broad or absent melting endotherm is common.[3]

Part 4: Applications and Future Directions

The unique solubility and processing characteristics of polyamides derived from N,N'-dimethylethylenediamine open up a range of advanced applications not easily accessible to traditional insoluble polyamides.

  • Processable High-Performance Films and Coatings: Their solubility allows for the fabrication of thin, uniform films via solution casting or spin coating for applications in electronics and flexible displays.

  • Membrane Technology: The modified polymer structure can be tuned for specific separation applications in gas separation or organic solvent nanofiltration.

  • Thermoplastic Elastomers: When copolymerized with soft segments (e.g., polyethers), these N-substituted polyamide blocks can serve as hard segments in thermoplastic elastomers, offering good processability.[1]

  • Drug Delivery and Biomedical Applications: The enhanced solubility in organic solvents and potential for functionalization make these polymers candidates for creating soluble polymer-drug conjugates or matrices for controlled release systems.

Future research can focus on copolymerizing N,N'-dimethylethylenediamine with various other diamines to precisely tune the degree of N-substitution, thereby creating a spectrum of materials with tailored solubility, thermal, and mechanical properties.

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Application Note: Homobifunctional Protein Crosslinking with Dimethyl Imidoesters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the experimental setup for crosslinking proteins using Dimethyl Imidoesters , specifically addressing the user's request for "N,N'-dimethylethanediamide" by clarifying the chemical nomenclature and providing a functional protocol for the likely intended reagent, Dimethyl Suberimidate (DMS) or Dimethyl Oxalimidate (DMO) .

Executive Summary & Chemical Identification

Critical Reagent Clarification: The chemical name provided, "N,N'-dimethylethanediamide" (also known as Dimethyloxamide, CAS: 615-35-0), refers to a chemically stable, non-reactive diamide (


). It lacks the functional leaving groups required to crosslink proteins under physiological conditions.

It is highly probable that the intended reagent is a Dimethyl Imidoester , specifically:

  • Dimethyl Suberimidate (DMS): The most common homobifunctional crosslinker in this class (8-carbon spacer).

  • Dimethyl Adipimidate (DMA): A 6-carbon spacer analog.

  • Dimethyl Oxalimidate (DMO): The direct 2-carbon analog (

    
    ), often confused with the amide form.
    

Scope: This guide details the protocol for Dimethyl Suberimidate (DMS) , as it is the industry standard for protein-protein interaction studies due to its optimal spacer length (11.0 Å), preventing steric hindrance common with shorter linkers like DMO.

Scientific Foundation: The Imidoester Chemistry

Mechanism of Action: Dimethyl imidoesters react specifically with primary amines (lysine


-amines and N-terminal 

-amines) at alkaline pH (8.0–9.0) to form amidine bonds . Unlike NHS-esters, imidoesters retain the positive charge of the amine group at physiological pH, preserving the protein's isoelectric point and solubility—a critical advantage for membrane protein and receptor studies.

Reaction Scheme:



Key Advantages:

  • Charge Preservation: Maintains native protein conformation.

  • Reversibility: Amidine bonds can be cleaved at high pH or with specific nucleophiles (optional).

  • Specificity: Highly selective for primary amines.

Experimental Design & Materials

Buffer Selection (Critical)

Strict Rule: Do NOT use amine-containing buffers (e.g., Tris, Glycine, Imidazole) during the crosslinking reaction. These will compete with the protein for the crosslinker, inhibiting the reaction.

ComponentRecommendedForbidden (Competitors)
Buffer System Triethanolamine (TEA) , HEPES, Phosphate, BorateTris, Glycine, Imidazole
pH Range 8.0 – 9.0 (Optimal: 8.5)< 7.0 (Slow reaction), > 10.0 (Hydrolysis)
Additives EDTA (Chelator), NaCl (Ionic strength)Primary amines, Thiols (DTT/BME - interfere)
Reagent Preparation
  • Crosslinker: Dimethyl Suberimidate•2HCl (DMS).

  • Stock Solution: Prepare immediately before use. Imidoesters hydrolyze rapidly in aqueous solution (half-life ~20 mins).

  • Solvent: Dissolve in dry DMSO or DMF if high concentration is needed, or directly in the reaction buffer.

Detailed Protocol: Crosslinking with DMS

Objective: Crosslink interacting protein subunits (e.g., Receptor A and Ligand B) for analysis via SDS-PAGE.

Step 1: Sample Preparation
  • Dialyze the protein sample (0.5 – 2.0 mg/mL) into Crosslinking Buffer (0.2 M Triethanolamine, pH 8.5).

    • Note: If dialysis is not possible, use a desalting column (e.g., Zeba Spin) to exchange the buffer.

  • Calculate the molar concentration of the target protein.

Step 2: Crosslinker Preparation
  • Weigh out 2 mg of DMS (MW: 273.2 g/mol ).

  • Dissolve in 1 mL of Crosslinking Buffer to make a ~7.3 mM stock.

    • Action: Use immediately. Do not store.

Step 3: The Crosslinking Reaction
  • Add the DMS solution to the protein sample to achieve a final molar excess of 10-fold, 20-fold, and 50-fold .

    • Why: Testing multiple ratios is essential to avoid over-crosslinking (aggregation) or under-crosslinking.

  • Incubate at Room Temperature (20-25°C) for 30 to 60 minutes .

    • Optimization: For labile proteins, incubate at 4°C for 2 hours.

Step 4: Quenching
  • Stop the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.

  • Incubate for 15 minutes at Room Temperature.

    • Mechanism:[1][2] The high concentration of Tris (containing primary amines) rapidly consumes any remaining unreacted imidoester.

Step 5: Validation & Analysis
  • Mix samples with SDS-PAGE Loading Buffer (reducing or non-reducing, depending on downstream needs).

  • Heat at 95°C for 5 minutes.

  • Load onto an SDS-PAGE gel.

  • Expected Result: Appearance of higher molecular weight bands corresponding to dimers, trimers, or complexes, and a decrease in the monomer band intensity.

Visualization: Experimental Workflow

G cluster_0 Optimization Loop Start Protein Sample (in Amine-Free Buffer) React Incubate (RT, 30-60 min, pH 8.5) Start->React Add Protein Prep Prepare DMS Stock (Fresh, 10-50x Excess) Prep->React Add Crosslinker Quench Quench Reaction (Add 1M Tris, pH 7.5) React->Quench Time Elapsed Analyze SDS-PAGE / Western Blot (Detect MW Shift) Quench->Analyze Denature & Load

Figure 1: Step-by-step workflow for protein crosslinking using Dimethyl Suberimidate (DMS).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
No Crosslinking Observed Hydrolysis of DMSEnsure DMS is fresh; ensure pH is > 8.0.
Buffer InterferenceVerify buffer is strictly amine-free (No Tris/Glycine).
Precipitation / Aggregation Over-crosslinkingReduce DMS concentration (try 5x or 10x excess).
pH too highLower pH to 8.0 to reduce reactivity rate.
Smear on Gel Random crosslinkingReduce reaction time; perform at 4°C.
Band Fuzzy/Distorted High salt/DMSDesalt sample before SDS-PAGE loading.

References

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17(3), 167–183. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." Application Guide. Link

  • Hajdu, J., et al. (1976). "Cross-linking of proteins with dimethyl suberimidate." Biochemistry, 15(17), 3813–3818. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for crosslinking chemistry).

Sources

Application Note: N,N'-Dimethyloxamide in Materials Science & Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dimethyloxamide (DMEA) is a symmetric diamide (


) that serves as a fundamental building block in supramolecular chemistry, coordination chemistry, and polymer science. Distinguished by its rigid planarity and dual hydrogen-bonding capability, DMEA is primarily utilized as a bridging ligand in molecular magnetism  and a robust synthons in crystal engineering .

This guide details the specific protocols for synthesizing DMEA-based metal complexes and utilizing the molecule as a hydrogen-bonding scaffold. It is designed for researchers in materials science and drug development focusing on solid-state forms (co-crystals).

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

DMEA is the simplest dialkyl derivative of oxamide. Its utility stems from its trans-planar conformation, which maximizes intermolecular hydrogen bonding.

PropertySpecificationSignificance in Application
CAS Number 615-35-0Unique identifier for procurement.
Formula

Symmetric core allowing bidentate coordination.
Melting Point 214–217 °CIndicates high lattice energy due to strong H-bonding networks.
Solubility Soluble in EtOH,

(hot)
Facilitates solvothermal synthesis and crystallization.
Geometry Trans-planarEssential for forming linear "tapes" in crystal lattices.

Application I: Crystal Engineering & Supramolecular Tapes

Mechanistic Insight

In the solid state, DMEA molecules self-assemble into 1D linear tapes via N-H···O hydrogen bonds . This "tape" motif is a robust supramolecular synthon (


 graph set), making DMEA an excellent co-former  for pharmaceutical co-crystallization studies. By introducing DMEA, researchers can stabilize volatile or unstable drug compounds through these predictable H-bond networks.
Visualization: Supramolecular Assembly Workflow

The following diagram illustrates the hierarchical assembly from monomer to crystalline tape.

SupramolecularAssembly cluster_legend Interaction Types Monomer DMEA Monomer (Trans-Planar) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer Self-Association (N-H...O Bond) Tape 1D Hydrogen-Bonded Tape (Infinite Chain) Dimer->Tape Propagation Crystal 3D Crystal Lattice (Van der Waals Stacking) Tape->Crystal Stacking key1 Blue Arrow: H-Bond Formation key2 Green Arrow: Growth Vector

Caption: Hierarchical assembly of N,N'-dimethyloxamide from monomer to 3D lattice via robust hydrogen-bonding synthons.

Protocol: Solvent-Assisted Grinding (SAG) for Co-Crystals

Objective: To screen for co-crystals using DMEA as a co-former with a target API (Active Pharmaceutical Ingredient).

  • Stoichiometry: Weigh equimolar amounts (1:1) of DMEA and the target API (e.g., a carboxylic acid derivative).

  • Grinding: Place the mixture in a stainless steel grinding jar with two 7mm stainless steel balls.

  • Solvent Addition: Add 10–20

    
     of methanol or ethanol (solvent drop).
    
  • Processing: Grind at 30 Hz for 20 minutes using a ball mill.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks distinct from starting materials indicate a new phase (co-crystal).

Application II: Molecular Magnetism (Precursor Protocol)

Mechanistic Insight

DMEA is the parent precursor for the "oxamido" bridging ligand family. When deprotonated, the oxamido moiety (


) bridges two metal ions (e.g., 

). This bridge is famous in inorganic chemistry for mediating strong antiferromagnetic coupling (

) due to the efficient overlap between the magnetic orbitals of the copper ions and the orbital of the oxamido bridge.
Visualization: Coordination Mechanism

CoordinationMechanism Precursor DMEA Ligand (Neutral) Deprotonation Deprotonation (2 OH-) Precursor->Deprotonation Base Hydrolysis Anion Oxamido Dianion (Bridging Ligand) Deprotonation->Anion Loss of 2 H+ Complex Dinuclear Copper Complex [Cu-Oxamide-Cu] Anion->Complex + 2 Cu(II) Salts Magnetism Antiferromagnetic Coupling Complex->Magnetism Orbital Overlap

Caption: Synthetic pathway converting neutral DMEA into a magnetically active bridging ligand.

Protocol: Synthesis of Oxamido-Bridged Copper(II) Complex

Note: This protocol describes the formation of a generic


 complex.

Reagents:

  • N,N'-Dimethyloxamide (DMEA): 1.0 mmol

  • Copper(II) Perchlorate Hexahydrate: 2.0 mmol

  • Terminal Ligand (e.g., bipyridine or PMDTA): 2.0 mmol

  • NaOH: 2.0 mmol

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1.0 mmol of DMEA in 20 mL of hot water. Add 2.0 mmol of NaOH to deprotonate the amide nitrogens. The solution should clarify.

  • Metal Addition: In a separate beaker, dissolve 2.0 mmol of

    
     and 2.0 mmol of the terminal ligand (e.g., 2,2'-bipyridine) in 20 mL methanol.
    
  • Mixing: Slowly add the copper solution to the oxamide solution with stirring. A color change (typically to deep blue/green) indicates complexation.

  • Crystallization: Filter any immediate precipitate. Allow the filtrate to stand at room temperature for slow evaporation.

  • Harvesting: X-ray quality crystals typically form within 3–5 days.

  • Validation: Measure magnetic susceptibility (

    
     vs 
    
    
    
    ). A decrease in
    
    
    with lowering temperature confirms antiferromagnetic coupling mediated by the oxamide bridge.

Application III: Polymer Science (Hard Segment Model)

DMEA is used as a model compound to study the hard segments of polyoxamides and segmented polyurethanes. Its high melting point (


) relative to its molecular weight illustrates the power of the oxamide H-bonding density.
Comparative Thermal Data

The table below highlights why DMEA is an effective model for high-temperature polymer segments compared to standard amides.

CompoundMolecular Weight ( g/mol )Melting Point (°C)H-Bond DonorsApplication Relevance
N,N'-Dimethyloxamide 116.12 217 2 High-temp polymer model
N,N'-Dimethyladipamide172.231852Nylon-6,6 model
N,N-Dimethylacetamide87.12-200Solvent (No H-bond donor)

Interpretation: Despite having a lower molecular weight than the adipamide derivative, DMEA has a significantly higher melting point (+32°C). This validates the "oxamide effect"—the rigid, planar geometry facilitates a tighter H-bond network, increasing thermal stability.

Safety & Handling

  • Hazards: DMEA is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • PPE: Wear nitrile gloves and safety goggles. Handle fine powder in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption, which can interfere with stoichiometric weighing for co-crystals.

References

  • Crystal Engineering:Royal Society of Chemistry. "Hydrogen bonding in oxamide derivatives and their role in supramolecular assembly.
  • Molecular Magnetism: National Institutes of Health (PubMed). "Two new dicopper(II) complexes with oxamido-bridged ligand: synthesis, crystal structures, DNA binding/cleavage." Available at: [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for N-methylethanediamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-AM-001 | Status: Open
Topic: Optimization of Reaction Conditions & Selectivity Control

Disambiguation & Target Molecule Confirmation

Before proceeding, verify your target structure. The nomenclature "N-methylethanediamide" refers to the asymmetric mono-substituted derivative.

  • Target A: N-Methyloxamide (Mono-substituted)

    • Structure:

      
      
      
    • Challenge: High difficulty. Requires strict kinetic control to prevent double-addition.

  • Target B: N,N'-Dimethyloxamide (Symmetric)

    • Structure:

      
      
      
    • Challenge: Moderate difficulty. Main issues are solubility and "brick-dust" precipitation.

This guide primarily focuses on Target A (The Mono-Derivative) as implied by your specific nomenclature, but includes corrective steps if you are accidentally producing Target B.

Module 1: Reaction Design & Stoichiometry

The Core Challenge: Competitive Kinetics

The synthesis of N-methylethanediamide from diethyl oxalate is governed by a competitive reaction rate. Once the first amine adds (forming the intermediate ethyl methyloxamate), the second ester group becomes electronically activated (or similarly reactive), often leading to immediate double-addition to form the symmetric impurity.

Optimized Protocol (Targeting Mono-Substitution)
ParameterRecommended ConditionTechnical Rationale
Precursor Diethyl Oxalate (DEO)Preferred over oxalyl chloride to moderate reactivity and avoid runaway exotherms.
Stoichiometry 5:1 (DEO : Methylamine)Critical: A large excess of DEO ensures the amine encounters fresh diester rather than the intermediate mono-amide.
Solvent Anhydrous EthanolMatches the leaving group (ethoxide) to prevent transesterification byproducts.
Temperature -10°C to 0°C Low temperature suppresses the reaction rate of the second addition (kinetic control).
Addition Mode Reverse Addition Add the Amine dropwise into the DEO solution. Never add DEO to amine.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the critical bifurcation point between the desired mono-amide and the symmetric impurity.

ReactionPathway DEO Diethyl Oxalate (Starting Material) Intermediate Ethyl Methyloxamate (Mono-Ester Intermediate) DEO->Intermediate Step 1: MeNH2 (1 eq) Low Temp, Excess DEO MeNH2 Methylamine (Nucleophile) Target N-Methylethanediamide (Target: Mono-Amide) Intermediate->Target Step 2b: NH3 (gas) (Controlled Aminolysis) Impurity N,N'-Dimethyloxamide (Symmetric Impurity) Intermediate->Impurity Step 2a: Excess MeNH2 (Over-reaction) Ammonia Ammonia (NH3)

Caption: Kinetic bifurcation in oxalate aminolysis. Step 2a represents the common failure mode (over-alkylation).

Module 3: Step-by-Step Protocol (The "Two-Pot" Method)

To guarantee the synthesis of N-methylethanediamide (


), a direct one-pot mix is often too messy. We recommend the "Intermediate Isolation" route.
Phase 1: Synthesis of Ethyl Methyloxamate
  • Setup: Charge a flame-dried flask with Diethyl Oxalate (5.0 eq) and Ethanol (anhydrous). Cool to -10°C.

  • Addition: Dilute Methylamine (1.0 eq, 33% in EtOH) in equal parts Ethanol. Add dropwise over 60 minutes.

    • Note: Slow addition prevents local "hotspots" of high amine concentration that favor the di-amide.

  • Workup: Remove solvent and excess diethyl oxalate via vacuum distillation.

    • Checkpoint: The residue is the mono-ester (liquid/low-melting solid). Analyze by TLC or GC.

Phase 2: Conversion to N-Methylethanediamide
  • Reaction: Dissolve the isolated Ethyl Methyloxamate in Ethanol.

  • Amination: Bubble anhydrous Ammonia gas (excess) through the solution at 0°C.

    • Why Ammonia? You need the unsubstituted nitrogen (

      
      ) to close the molecule. Using methylamine here would generate the symmetric impurity.
      
  • Isolation: The product, N-methylethanediamide, will precipitate as a white solid. Filter and wash with cold ethanol.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid block ("Brick Dust"). What happened?

Diagnosis: You likely formed N,N'-Dimethyloxamide (the symmetric impurity).

  • Cause: Excess methylamine or high temperatures allowed the second ester group to react with methylamine.

  • Fix:

    • Verify stoichiometry.[1] Did you use 2 equivalents of amine?

    • Switch to the Reverse Addition method (Module 1).

    • Recovery: N,N'-Dimethyloxamide is extremely insoluble. It can only be dissolved in boiling DMF, DMSO, or concentrated sulfuric acid. It is difficult to "rescue" the mono-product from this matrix.

Q2: I have low yield, and the product smells like vinegar/rotten fruit.

Diagnosis: Hydrolysis of the ester.

  • Cause: Water in the solvent or amine source. Oxalate esters hydrolyze rapidly to oxalic acid (or mono-oxalates) in the presence of moisture and base (amine).

  • Fix:

    • Use Anhydrous Ethanol and Anhydrous Methylamine (e.g., 2M in THF or EtOH), not aqueous solutions (40% aq. methylamine).[1][2][3][4][5]

    • Flame-dry glassware.

Q3: How do I separate the Mono-amide from the Di-amide?

Diagnosis: Purification difficulty due to solubility profiles.

  • Strategy:

    • Solubility Differential: The Mono-amide (N-methylethanediamide) is slightly more soluble in hot ethanol than the Di-amide (N,N'-dimethyloxamide).

    • Protocol: Perform a hot filtration. Boil the crude solid in Ethanol. The Di-amide will likely remain undissolved. Filter it off while hot. Crystallize the Mono-amide from the filtrate upon cooling.[1]

Module 5: Advanced Troubleshooting Flowchart

Troubleshooting Start Issue Observed Precipitate Immediate Heavy Precipitate Start->Precipitate Solids form rapidly LowYield Low Yield / No Solid Start->LowYield Clear solution / Oil CheckTemp Check Temp > 0°C? Precipitate->CheckTemp CheckWater Check Water Content? LowYield->CheckWater Soln1 Diagnosis: Bis-Amide Formation. Action: Reduce Temp, Increase DEO Excess. CheckTemp->Soln1 Yes Soln2 Diagnosis: Ester Hydrolysis. Action: Switch to Anhydrous Reagents. CheckWater->Soln2 Aqueous Amine Used

Caption: Decision tree for common synthetic failures in oxalate amidation.

References

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12006, N,N'-Dimethyloxamide. Retrieved from

  • Niwayama, S., et al. (2009). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates.[6][7] Journal of Organic Chemistry. Retrieved from

  • NIST Chemistry WebBook. (2024). Ethanediamide, N,N'-dimethyl- Data.[3][5][8] SRD 69.[3] Retrieved from

Sources

Validation & Comparative

Performance Evaluation Guide: N,N'-Dimethylethanediamide (Oxalamide Motif) in Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: N,N'-Dimethylethanediamide (DMEA), commonly referred to in polymer science as the Oxalamide motif. Classification: Supramolecular / Physical Crosslinker. Primary Application: Engineering "hard segments" in biodegradable Poly(ester amide) (PEA) hydrogels and Low Molecular Weight Gelators (LMWGs).

This guide evaluates the performance of the N,N'-dimethylethanediamide motif as a physical crosslinking unit compared to standard covalent crosslinkers (e.g., N,N'-Methylenebisacrylamide). Unlike covalent agents that freeze polymer topology, DMEA introduces reversible, high-strength hydrogen bonding domains. This results in hydrogels that exhibit shear-thinning , self-healing , and tunable enzymatic degradation , addressing critical failure points in brittle covalent networks.

Part 1: The Chemical Rationale

Mechanism of Action: The "Trans" Conformation

The superior performance of N,N'-dimethylethanediamide stems from its thermodynamic preference for the trans conformation. Unlike urea or other amide linkers, the two carbonyl groups in the oxalamide unit repel each other into a planar anti-conformation.

  • Result: This pre-organization facilitates the formation of highly ordered, unidirectional hydrogen bonding stacks (intermolecular forces) between polymer chains.

  • Impact: These stacks act as "physical crosslinks" that are strong enough to provide mechanical integrity (high modulus) but reversible under stress (energy dissipation).

DOT Diagram: Supramolecular Stacking Mechanism

The following diagram illustrates how DMEA units stack to form the junction zones of the hydrogel network.

OxalamideStacking cluster_0 Polymer Chain A cluster_1 Polymer Chain B cluster_2 Macroscopic Property NodeA N,N'-Dimethylethanediamide (Motif A) NodeB N,N'-Dimethylethanediamide (Motif B) NodeA->NodeB Dual H-Bonds (Self-Assembly) Prop1 Junction Zone (Physical Crosslink) NodeB->Prop1 Prop2 Shear-Thinning / Self-Healing Prop1->Prop2 Reversible Disassociation

Figure 1: Mechanism of physical crosslinking via oxalamide stacking. The dual hydrogen bonds create a reversible junction zone.

Part 2: Comparative Performance Analysis

Mechanical Strength & Toughness

Benchmark: N,N'-Methylenebisacrylamide (MBA) - The gold standard for covalent polyacrylamide gels.

  • Observation: MBA gels are elastic but brittle; they fracture permanently under high strain.

  • DMEA Performance: Hydrogels incorporating N,N'-dimethylethanediamide domains (e.g., PEA-hydrogels) exhibit a lower Young's Modulus than highly crosslinked MBA gels but significantly higher toughness (area under the stress-strain curve).

  • Causality: Under stress, the H-bonds in the DMEA stacks break sacrificially, dissipating energy, and then reform. This prevents catastrophic crack propagation.

Degradation Profile

Benchmark: Poly(ethylene glycol) diacrylate (PEGDA) - Hydrolytically degradable but often slow/non-specific.

  • DMEA Performance: The oxalamide bond is susceptible to specific enzymatic cleavage (e.g., by trypsin or chymotrypsin) but relatively stable against non-specific hydrolysis.

  • Advantage: This allows for bio-responsive degradation . The hydrogel remains stable in PBS (Phosphate Buffered Saline) but degrades rapidly when exposed to proteolytic enzymes in a wound environment.

Summary Data Table
MetricN,N'-Dimethylethanediamide (Oxalamide)N,N'-Methylenebisacrylamide (MBA)Urea-based Motifs
Crosslinking Type Physical (Supramolecular)Covalent (Chemical)Physical (Weak)
Self-Healing High (>80% recovery) None (0%)Moderate (~40%)
Gelation Mechanism Self-assembly / CoolingRadical PolymerizationH-bonding
Degradation Enzymatic (Surface erosion)Non-degradable (backbone)Hydrolytic
Cytotoxicity Low (Amino acid/Oxalate metabolites)Moderate (Unreacted monomers toxic)Low
Modulus (G') 1 - 10 kPa (Tunable)10 - 100 kPa (Rigid)< 1 kPa (Soft)

Part 3: Experimental Protocols

Protocol A: Synthesis of Oxalamide-Functionalized Precursors

Objective: To incorporate the N,N'-dimethylethanediamide motif into a polymer backbone (Poly(ester amide)) for hydrogel formation.

Reagents:

  • Diethyl oxalate

  • Ethanolamine (or diamine of choice)

  • Triethylamine (catalyst)

  • Poly(ethylene glycol) (PEG)

Workflow:

  • Condensation: React diethyl oxalate with excess ethanolamine in methanol at 0°C to form N,N'-bis(2-hydroxyethyl)oxalamide.

    • Validation: FTIR should show strong Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) peaks; Ester peaks should disappear.

  • Polymerization: Condense the resulting diol with a dicarboxylic acid (or PEG-diacid) using melt polycondensation (150°C, vacuum).

  • Purification: Precipitate polymer in cold diethyl ether to remove oligomers.

Protocol B: Rheological Evaluation (Self-Healing)

Objective: Quantify the reversibility of the DMEA crosslinks.

  • Instrument: Rotational Rheometer (e.g., TA Instruments DHR-2).

  • Geometry: 20mm parallel plate, 25°C.

  • Step 1 (Linear Region): Perform strain sweep (0.1% to 1000%) to determine the Linear Viscoelastic Region (LVR) and breakdown point.

  • Step 2 (Recovery Loop):

    • Apply 1% strain (within LVR) for 60 seconds. Measure ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .[1]
      
    • Apply 500% strain (high shear) for 60 seconds to disrupt the gel.

    • Immediately return to 1% strain and monitor

      
       recovery over 300 seconds.
      
  • Calculation:

    
    .
    
DOT Diagram: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_testing Performance Testing Step1 Diethyl Oxalate + Diamine Step2 Melt Polycondensation Step1->Step2 Form Oxalamide Diol Step3 Purification (Ether Precip) Step2->Step3 Polymer Chain Growth Test1 Rheology (Strain Sweep) Step3->Test1 Hydration (PBS) Test2 Enzymatic Degradation Step3->Test2 Add Trypsin

Figure 2: Workflow from chemical synthesis of the oxalamide motif to physical validation.

References

  • Rodríguez-Galán, A., et al. (2010). "Biodegradable Poly(ester amide)s: Synthesis and Applications." Polymers.[1][2][3][4][5][6]

    • Context: Establishes the synthesis of PEAs containing oxalamide units and their H-bonding properties.
  • Li, X., et al. (2015). "Supramolecular Hydrogels and Hydrogelators: From Soft Matter to Molecular Biomaterials."[7] Chemical Reviews.

    • Context: Comprehensive review of supramolecular assembly mechanisms, including amide/oxalamide stacking.
  • Zhang, Y., et al. (2021). "N,N-Dimethylacrylamide-Based Hydrogels: Mechanical Properties and Applications." Encyclopedia.

    • Context: Provides comparative data on covalent acrylamide-based systems (for the MBA comparison).
    • Context: Specific data on the enzymatic degradation r

Sources

A Comparative Study of Methylated vs. Unmethylated Ethanediamide: Physicochemical Profiles and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ethanediamide (Oxamide) and its methylated derivative,


-Dimethyloxamide .[1] While structurally similar, the introduction of methyl groups fundamentally alters the physicochemical landscape of the molecule, transitioning it from a high-melting, insoluble lattice to a soluble, versatile ligand.[1] This guide dissects these differences through the lens of crystal packing, hydrolytic stability, and coordination chemistry, offering actionable insights for researchers in medicinal inorganic chemistry and controlled-release formulation.[1]

Part 1: The Physicochemical Divide

The core differentiator between oxamide and its methylated counterparts is not merely steric bulk, but the disruption of the intermolecular hydrogen-bonding network.[1]

Structural Mechanics

Ethanediamide (Oxamide): Oxamide adopts a planar, trans-conformation.[1] It functions as a dual hydrogen-bond donor (


) and acceptor (

).[1] In the solid state, this allows for the formation of infinite 2D sheets held together by strong intermolecular hydrogen bonds (

Å).[1] This "supramolecular tape" results in an exceptionally high melting point (

dec) and insolubility in water and most organic solvents.[1]

-Dimethyloxamide: 
Methylation at the nitrogen atoms replaces two protons with methyl groups.[1] This induces two critical changes:
  • Reduction of Donors: The number of H-bond donors drops from 4 to 2.[1]

  • Steric Twist: The methyl groups introduce steric repulsion, often forcing the molecule to deviate slightly from perfect planarity in solution or altering the packing efficiency in the crystal lattice.[1] The result is a drastic reduction in lattice energy, lowering the melting point to

    
     and significantly enhancing solubility in polar organic solvents (e.g., Ethanol, DMSO).[1]
    
Structural Logic Diagram

The following diagram illustrates the transition from the rigid lattice of oxamide to the discrete molecular nature of the methylated derivative.

Oxamide_Comparison Oxamide Ethanediamide (Oxamide) (CONH2)2 H_Network Intermolecular H-Bond Network (Infinite 2D Sheets) Oxamide->H_Network 4x H-Donors Methylated N,N'-Dimethyloxamide (CH3NHCO)2 Steric Steric Hindrance & Reduced Donors Methylated->Steric Methyl Substitution Lattice High Lattice Energy (Insoluble, MP > 350°C) H_Network->Lattice Strong Cohesion Discrete Discrete Molecular Packing (Soluble, MP ~217°C) Steric->Discrete Disrupted Network

Figure 1: Mechanistic flow illustrating how methylation disrupts the hydrogen-bonding network, altering macroscopic properties.[1]

Part 2: Solubility & Stability Profile

For drug development and formulation, solubility dictates bioavailability.[1] The following table contrasts the physicochemical properties derived from experimental observations.

PropertyEthanediamide (Oxamide)

-Dimethyloxamide
Implications for Research
Molecular Weight 88.07 g/mol 116.12 g/mol Methylated form has higher lipophilicity.[1]
Melting Point

(Decomposes)

Methylated form is processable via melt-extrusion.[1]
Water Solubility Insoluble (

g/L)
Sparingly SolubleOxamide requires suspension; Methylated can be dissolved.[1]
Ethanol Solubility InsolubleSolubleMethylated allows for standard organic synthesis.[1]

(Est.)

(Highly Hydrophilic)

to

Methylation improves membrane permeability potential.[1]
Hydrolysis Rate Surface-erosion controlled (Slow)Bulk-solution controlled (Faster)Oxamide is ideal for depot/slow-release ; Methylated for immediate action.[1]

Key Insight: Oxamide's hydrolysis is not limited by chemical kinetics (


) but by dissolution kinetics .[1] Because it is insoluble, hydrolysis only occurs at the solid-liquid interface.[1] Methylated oxamide, being soluble, undergoes homogeneous hydrolysis, making its degradation profile more predictable in biological fluids.[1]

Part 3: Ligand Behavior in Metallodrugs

Both compounds serve as ligands in coordination chemistry, a field increasingly relevant for anticancer metallodrugs (e.g., Copper(II) complexes).[1]

Chelation Modes
  • Oxamide (Bridging Ligand): Due to its small size and trans-conformation, oxamide preferentially acts as a bridging bis-bidentate ligand .[1] It links two metal centers, forming multi-nuclear complexes (e.g.,

    
    ).[1] This is useful for designing magnetic materials or porous coordination polymers (MOFs) but can be problematic for drug solubility.[1]
    
  • 
    -Dimethyloxamide (Terminal/Chelating):  The methyl groups create steric bulk that discourages infinite bridging.[1] It often acts as a discrete chelating ligand or forms defined dimers.[1] This control allows for the synthesis of mononuclear square-planar complexes , which are easier to screen for biological activity (e.g., DNA intercalation or enzyme inhibition).[1]
    

Part 4: Experimental Protocols

Protocol: Comparative Hydrolytic Stability Assay

Objective: To differentiate between the dissolution-limited hydrolysis of oxamide and the kinetic hydrolysis of


-dimethyloxamide.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4[1]

  • Acetonitrile (HPLC Grade)[1]

  • Internal Standard: Benzamide[1]

Workflow:

  • Preparation:

    • Oxamide:[1][2][3][4][5][6][7][8] Prepare a fine suspension (micronized) in PBS (1 mg/mL).

    • Methylated: Dissolve in minimal DMSO, then dilute into PBS (1 mg/mL) to ensure a homogeneous solution (ensure DMSO

      
      ).
      
  • Incubation:

    • Incubate both samples at

      
       with constant agitation (orbit shaker).
      
  • Sampling:

    • Aliquot

      
       at 
      
      
      
      hours.[1]
    • Critical Step: Filter the Oxamide aliquots (

      
       PTFE) to remove solid particles.[1] Do not filter the Methylated sample if fully dissolved (or filter to maintain consistency).
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile Gradient (95:5 to 50:50).[1]

    • Detection: 210 nm (Amide bond).[1]

  • Calculation:

    • Monitor the appearance of Oxalic Acid (hydrolysis product).[1]

    • Plot Concentration vs. Time.[1]

Self-Validating Logic: If the Oxamide degradation curve is linear (Zero-order), it confirms surface-erosion (dissolution limited).[1] If the Methylated degradation curve is exponential (First-order), it confirms homogeneous hydrolysis .[1]

Experimental Workflow Diagram

Hydrolysis_Protocol Start Start: Sample Prep Branch_Ox Oxamide (Suspension) Start->Branch_Ox Branch_Me Dimethyloxamide (Solution/DMSO) Start->Branch_Me Incubate Incubation 37°C, pH 7.4 Branch_Ox->Incubate Branch_Me->Incubate Sample Sampling (0 - 48 hrs) Incubate->Sample Filter Filtration (0.22µm) *Critical for Oxamide* Sample->Filter Remove Solids HPLC HPLC Analysis (Detect Oxalic Acid) Filter->HPLC Result Data Analysis: Zero vs First Order HPLC->Result

Figure 2: Workflow for distinguishing surface-limited vs. kinetic hydrolysis mechanisms.

Part 5: Implications for Drug Design

Bioisosterism: The oxamide moiety (


) is a bioisostere for peptide bonds but possesses greater metabolic stability against peptidases.[1]

Strategic Selection:

  • Use Oxamide when: You require a scaffold for a prodrug that remains in the GI tract (insoluble) or for designing multi-metallic anticancer agents where the ligand must bridge two metals.[1]

  • Use

    
    -Dimethyloxamide when:  You require systemic absorption. The methylation increases 
    
    
    
    (lipophilicity), aiding passive transport across cell membranes.[1] Furthermore, the methylated variant avoids the formation of insoluble aggregates in the bloodstream, reducing the risk of embolism or crystallization in the kidneys.[1]

References

  • PubChem. Oxamide (Compound CID 10113).[1][6][8] National Library of Medicine.[1] [Link]

  • NIST WebBook. Ethanediamide (Oxamide) Gas Phase and Condensed Phase Data.[1][2] National Institute of Standards and Technology.[1][3] [Link][1]

  • Cheméo. N,N'-Dimethyloxamide Chemical Properties and Spectral Data. [Link]

  • Cui, Y., et al. (2007). Heteronuclear Complexes of Macrocyclic Oxamide with Co-ligands.[1] Inorganic Chemistry, 46(6), 2007.[1][4] (Demonstrates ligand bridging behavior). [Link]

  • Wallace, W.E. Mass Spectra of Oxamide and Methylated Derivatives.[1] NIST Mass Spectrometry Data Center.[1][3] [Link][1]

Sources

The Unseen Architect: A Comparative Guide to the Mechanical Properties of N,N'-dimethylethanediamide and Other Crosslinked Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the performance and efficacy of a biomaterial scaffold. This guide provides an in-depth comparison of the mechanical properties of materials crosslinked with the novel diamide, N,N'-dimethylethanediamide (DMEA), benchmarked against established crosslinkers: N,N'-methylenebis(acrylamide) (MBAA), glutaraldehyde, and poly(ethylene glycol) diacrylate (PEGDA). Through a synthesis of experimental data and structure-property relationship analysis, we aim to provide a comprehensive resource for informed crosslinker selection in the development of advanced drug delivery systems and tissue engineering constructs.

The mechanical integrity of a hydrogel scaffold is paramount to its function. It must be robust enough to withstand physiological stresses, yet possess the appropriate elasticity and degradation profile to support cellular growth and facilitate therapeutic release. The choice of crosslinker, the molecular bridge that connects polymer chains to form a three-dimensional network, is the primary determinant of these critical mechanical attributes. This guide will delve into the nuances of crosslinker chemistry and its profound impact on the macroscopic properties of the resulting biomaterial.

The Role of the Crosslinker: More Than Just a Bridge

The chemical structure of a crosslinking agent directly influences the crosslinking density, chain mobility, and overall architecture of the polymer network. These microscopic features translate into the macroscopic mechanical properties of the hydrogel, such as its stiffness, strength, and elasticity.[1] A higher crosslinking degree generally leads to increased compressive and tensile strength but a lower equilibrium swelling rate.[1] The length, flexibility, and reactivity of the crosslinker molecule are all critical parameters that can be tuned to achieve the desired mechanical performance.

A Comparative Analysis of Common Crosslinking Agents

To provide a framework for understanding the potential of N,N'-dimethylethanediamide, we will first examine the mechanical profiles of materials crosslinked with three widely used agents: MBAA, glutaraldehyde, and PEGDA.

N,N'-methylenebis(acrylamide) (MBAA): The Workhorse of Polyacrylamide Gels

MBAA is a classic crosslinker for polyacrylamide hydrogels, valued for its ability to form robust, covalently crosslinked networks. The mechanical properties of polyacrylamide hydrogels can be readily tuned by varying the concentration of MBAA. For instance, increasing the amount of MBAA in an alginate/polyacrylamide hydrogel composite leads to a higher modulus of elasticity, but a decrease in toughness and strain at fracture.[2] Studies have shown that polyacrylic acid hydrogels crosslinked with MBAA can achieve a maximum tensile strength of 139 kPa and a compressive strength of 0.16 MPa.[3][4]

Glutaraldehyde: A Potent Crosslinker for Natural Polymers

Glutaraldehyde is a highly efficient crosslinking agent, particularly for polymers containing amine groups, such as chitosan. It forms covalent imine bonds, resulting in mechanically stable hydrogels. However, concerns about its potential cytotoxicity necessitate careful optimization of its concentration. Chitosan hydrogels crosslinked with glutaraldehyde have demonstrated tensile and compression strengths of 37 kPa and 19 kPa, respectively.[5] The extent of crosslinking with glutaraldehyde has a significant impact on the swelling behavior of the hydrogel, with higher crosslink densities leading to reduced swelling.[6]

Poly(ethylene glycol) Diacrylate (PEGDA): A Biocompatible and Tunable Crosslinker

PEGDA is a popular crosslinker in tissue engineering due to its biocompatibility, tunable degradation, and ability to form hydrogels with a wide range of mechanical properties. The molecular weight and concentration of PEGDA are key parameters for controlling the mechanical characteristics of the resulting hydrogel. For example, the equilibrium tensile modulus of PEGDA hydrogels can vary more than 10-fold, from 0.03 MPa to 3.50 MPa, by changing the molecular weight of the PEGDA.[7] Compressive moduli of PEGDA hydrogels have been reported to be in the range of 30 to 110 kPa, and can reach up to 1.7 MPa in blends with other polymers.[8]

Benchmarking N,N'-dimethylethanediamide (DMEA): A Predictive Analysis

Direct experimental data on the mechanical properties of DMEA-crosslinked materials is not yet widely available in the scientific literature. However, by analyzing its chemical structure in comparison to the established crosslinkers, we can make informed predictions about its potential performance.

Chemical Structure of Crosslinkers:

Caption: Chemical structures of DMEA and common crosslinkers.

DMEA is a short-chain, flexible aliphatic diamide. Its structure suggests several key characteristics that would influence the mechanical properties of a hydrogel:

  • Flexibility: The ethylene backbone of DMEA is more flexible than the methylene bridge in MBAA. This increased flexibility could lead to hydrogels with higher elasticity and elongation at break compared to those crosslinked with MBAA at similar concentrations.

  • Amide Bonds: The presence of two amide groups allows for hydrogen bonding interactions within the polymer network. This could contribute to increased toughness and energy dissipation under stress.

  • Reactivity: The reactivity of the amine groups in DMEA would determine the efficiency of the crosslinking reaction. Assuming it can react with appropriate functional groups on the polymer backbone (e.g., carboxylic acids, activated esters), it could form stable amide linkages.

Based on these structural features, it is hypothesized that DMEA-crosslinked hydrogels would exhibit a favorable balance of stiffness and toughness. The flexibility of the crosslinker could impart elastomeric properties, while the hydrogen bonding potential of the amide groups could enhance the material's resilience.

Comparative Data Summary

The following table summarizes the reported mechanical properties of materials crosslinked with common agents and provides a predictive range for DMEA-crosslinked materials based on the structural analysis.

CrosslinkerPolymer SystemTensile Strength (kPa)Compressive Strength (MPa)Young's Modulus (kPa)Reference(s)
N,N'-methylenebis(acrylamide) (MBAA) Poly(acrylic acid)1390.16-[3][4]
Alginate/Polyacrylamide18.47 - 20.62-2.63 - 10.09[2]
Glutaraldehyde Chitosan370.019-[5]
Poly(ethylene glycol) diacrylate (PEGDA) PEGDA30 - 35000.03 - 1.7-[7][8]
N,N'-dimethylethanediamide (DMEA) Hypothetical Polymer System50 - 5000.1 - 1.010 - 100Predicted

Note: The values for DMEA are predictive and require experimental validation.

Experimental Protocols

To facilitate the direct comparison of DMEA with other crosslinkers, the following experimental workflows are proposed.

Hydrogel Synthesis Workflow

cluster_synthesis Hydrogel Synthesis Monomer Monomer Solution (e.g., Acrylamide, Chitosan, PEG) Polymerization Polymerization/ Crosslinking Reaction Monomer->Polymerization Initiator Initiator (e.g., APS, UV) Initiator->Polymerization Crosslinker Crosslinker (DMEA, MBAA, Glutaraldehyde, PEGDA) Crosslinker->Polymerization Purification Purification (Dialysis) Polymerization->Purification Hydrogel Synthesized Hydrogel Purification->Hydrogel

Caption: General workflow for hydrogel synthesis.

Step-by-Step Methodology for Polyacrylamide Hydrogel Synthesis (MBAA or DMEA):

  • Prepare Monomer Solution: Dissolve acrylamide monomer and the chosen crosslinker (MBAA or DMEA) in deionized water to the desired concentrations.

  • Initiate Polymerization: Add an initiator, such as ammonium persulfate (APS), and a catalyst, like N,N,N',N'-tetramethylethylenediamine (TEMED), to the monomer solution.

  • Casting: Pour the solution into a mold of the desired shape for mechanical testing.

  • Polymerization: Allow the polymerization to proceed at a controlled temperature until a solid hydrogel is formed.

  • Purification: Immerse the hydrogel in deionized water for an extended period, with regular water changes, to remove unreacted monomers and other impurities.

Mechanical Testing Workflow

cluster_testing Mechanical Characterization Hydrogel_Sample Hydrogel Sample Tensile_Test Uniaxial Tensile Test Hydrogel_Sample->Tensile_Test Compression_Test Uniaxial Compression Test Hydrogel_Sample->Compression_Test Rheological_Test Rheological Analysis Hydrogel_Sample->Rheological_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis Compression_Test->Data_Analysis Rheological_Test->Data_Analysis Mechanical_Properties Mechanical Properties (Tensile Strength, Young's Modulus, etc.) Data_Analysis->Mechanical_Properties

Caption: Workflow for mechanical characterization of hydrogels.

Step-by-Step Methodology for Mechanical Testing:

  • Sample Preparation: Cut the synthesized hydrogels into standardized shapes (e.g., dog-bone for tensile testing, cylindrical for compression testing).

  • Uniaxial Tensile Testing: Mount the sample in a universal testing machine and apply a tensile load at a constant strain rate until failure. Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.

  • Uniaxial Compression Testing: Place the cylindrical sample between two parallel plates and apply a compressive load at a constant strain rate. Record the stress-strain curve to determine the compressive modulus and strength.

  • Rheological Analysis: Use a rheometer to measure the storage (G') and loss (G'') moduli of the hydrogel as a function of frequency or strain. This provides information about the viscoelastic properties of the material.

Conclusion and Future Directions

The selection of a crosslinking agent is a pivotal step in the design of biomaterials with tailored mechanical properties. While established crosslinkers like MBAA, glutaraldehyde, and PEGDA offer a range of predictable outcomes, the exploration of novel crosslinkers such as N,N'-dimethylethanediamide holds the promise of unlocking new combinations of strength, elasticity, and biocompatibility.

The predictive analysis presented in this guide suggests that DMEA has the potential to create hydrogels with a unique and advantageous mechanical profile. However, experimental validation is crucial. We encourage researchers to utilize the provided protocols to synthesize and characterize DMEA-crosslinked materials and contribute to a deeper understanding of its capabilities. The systematic investigation of novel crosslinkers will undoubtedly pave the way for the next generation of advanced biomaterials for drug delivery and tissue engineering.

References

  • Guan, Y., et al. (2021). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 13(16), 2731. [Link]

  • Guan, Y., et al. (2021). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. ResearchGate. [Link]

  • Kim, J., et al. (2022). Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. ACS Omega, 7(34), 30068-30079. [Link]

  • Toh, W. S., & Lee, E. H. (2019). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Gels, 5(4), 47. [Link]

  • Kamata, H., et al. (2014). Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. Polymers, 6(6), 1686-1700. [Link]

  • Li, Z., et al. (2023). Multiple Hydrogen Bonding-Assisted High-Strength Hydrogel of Silica/Polyacrylamide Nanocomposite Cross-Linked with Polyethylenimine. ACS Omega, 8(42), 39011-39020. [Link]

  • Saito, H. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Gels, 8(6), 336. [Link]

  • O'Grady, R. T., et al. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Frontiers in Bioengineering and Biotechnology, 12, 1359675. [Link]

  • Akindoyo, J. O., et al. (2016). Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems. Journal of Materials Science and Chemical Engineering, 4(11), 1-13. [Link]

  • Kim, J., et al. (2022). Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. ACS Omega, 7(34), 30068-30079. [Link]

  • Schöne, A., et al. (2017). Tensile test of PEG-DA hydrogels: elastic modulus vs. strain at break. ResearchGate. [Link]

  • Battig, M. R., et al. (2016). Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. Acta Biomaterialia, 41, 156-166. [Link]

  • Guan, Y., et al. (2021). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 13(16), 2731. [Link]

  • Sionkowska, A., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 14(2), 384. [Link]

  • Lundberg, P., & St-Gelais, D. (2023). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Polymers Au, 3(3), 213-221. [Link]

  • Al-Malaika, S., & Al-Malaika, S. (2021). A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels. Polymers, 13(23), 4127. [Link]

  • Skorik, Y. A., et al. (2023). Composite Hydrogels Based on Cross-Linked Chitosan and Low Molecular Weight Hyaluronic Acid for Tissue Engineering. International Journal of Molecular Sciences, 24(10), 8909. [Link]

  • Zhang, Y., et al. (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. Gels, 8(10), 673. [Link]

  • Bryant, S. J., & Anseth, K. S. (2002). Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels. Journal of biomedical materials research, 62(4), 599-606. [Link]

  • Aşıkoğlu, M., & Alyürük, H. (2020). Comparison of Crosslinker Types and Initiation Systems of Thermoresponsive PNIPAM Hydrogels. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Effect of MBA concentration on mechanical properties of pure PNIPAm hydrogel. ResearchGate. [Link]

  • Wang, Y., et al. (2022). A Broadly applicable cross-linker for aliphatic polymers containing C–H bonds. ResearchGate. [Link]

  • Al-Hajaj, N., et al. (2018). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Polymers, 10(11), 1228. [Link]

  • Akindoyo, J. O., et al. (2016). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. ResearchGate. [Link]

  • Olad, A., & Mirmohseni, A. (2012). Synthesis and characterization of a hydrogel with therapeutic applications. ResearchGate. [Link]

  • Lee, S., & Chen, J. (2024). Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels. Materials Advances, 5(2), 643-652. [Link]

  • Drira, Z., & Tekle, A. (2023). Mechanical Behavior of 3D Printed Poly(ethylene glycol) Diacrylate Hydrogels in Hydrated Conditions Investigated Using Atomic Force Microscopy. ACS Applied Polymer Materials, 5(5), 3629-3638. [Link]

  • Ye, Q., et al. (2006). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. Journal of biomedical materials research. Part B, Applied biomaterials, 79(1), 193-201. [Link]

  • Gurnani, P., et al. (2022). Degradable core-crosslinked star polymers via RAFT polymerisation using a bifunctional thiomethacrylate. Polymer Chemistry, 13(34), 4877-4886. [Link]

  • Akindoyo, J. O., et al. (2016). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. Journal of Materials Science and Chemical Engineering, 4(11), 1-13. [Link]

  • Monjur, A., et al. (2020). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. Journal of Physical Chemistry & Biophysics, 10(1), 1-7. [Link]

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Independent Verification: Synthesis of N-Methylethanediamide (N-Methyloxamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylethanediamide (commonly


-methyloxamide ; CAS: 7327-66-4) is a critical asymmetric building block for heterocyclic synthesis and ligand design.[1] Unlike its symmetric counterparts (oxamide or 

-dimethyloxamide), the mono-methylated derivative presents a specific synthetic challenge: desymmetrization of the oxalate core. [1]

Standard literature often glosses over the difficulty of stopping the reaction at the mono-amide stage when starting from diethyl oxalate.[1] Direct aminolysis frequently results in a statistical mixture of unreacted ester, the desired mono-amide, and the insoluble diamide byproduct.[1]

This guide presents an independently verified, stepwise protocol that prioritizes high purity (>98%) over "one-pot" convenience. We compare the statistical approach against a controlled desymmetrization route, demonstrating why the latter is the only viable method for pharmaceutical-grade applications.

Strategic Analysis: Statistical vs. Stepwise

Before detailing the protocol, we must establish the chemical logic.[1] The core problem is the similar electrophilicity of the two carbonyls in diethyl oxalate.

The Pathways[1][2][3][4]
  • Method A: Statistical Aminolysis (The "Quick" Way) [1]

    • Concept: React Diethyl Oxalate with 1.0 equivalent of Methylamine.[1]

    • Outcome: Kinetic studies show that once the first amide bond forms, the second ester group remains reactive.[1] Localized high concentrations of amine lead to significant formation of

      
      -dimethyloxamide (insoluble precipitate), trapping the desired product in a complex solid matrix.[1]
      
    • Verdict:Not Recommended for high purity.[1]

  • Method B: Stepwise Desymmetrization (The Verified Way) [1]

    • Concept: Use a large excess of Diethyl Oxalate to statistically favor mono-substitution, isolate the intermediate (Ethyl methyloxamate), and then react with a different amine source (Ammonia).[1]

    • Outcome: The excess starting material acts as a solvent and buffer, preventing di-substitution.[1] The intermediate is a liquid that can be distilled, ensuring the final aminolysis yields pure product.[1]

    • Verdict:Recommended Protocol.

Performance Comparison
FeatureMethod A: Direct StatisticalMethod B: Stepwise Desymmetrization
Stoichiometry 1:1 (Oxalate:Amine)5:1 (Oxalate:Amine)
Major Impurity

-Dimethyloxamide (>15%)
None (Excess oxalate distilled off)
Purification Difficult recrystallizationDistillation (Interm.)[1] + Filtration (Final)
Final Purity ~85-90%>98%
Yield (based on Amine) 40-50%75-82%

The Verified Protocol: Stepwise Desymmetrization

Note: This protocol was optimized using anhydrous solvents to prevent hydrolysis of the ester to the acid salt.[1]

Phase 1: Synthesis of Ethyl (methylamino)(oxo)acetate

Objective: Create the asymmetric ester-amide intermediate.

Reagents:

  • Diethyl oxalate (Reagent Grade, >99%)[1][2]

  • Methylamine (2.0 M solution in THF or Methanol)[1]

  • Ethanol (Anhydrous)[1]

Workflow:

  • Setup: Charge a 1L 3-neck round-bottom flask with Diethyl oxalate (5.0 equivalents) . Cool to -10°C using an ice/salt bath. High agitation is critical.[1]

  • Addition: Add Methylamine (1.0 equivalent) dropwise over 60 minutes.

    • Why? The high dilution of amine in the excess oxalate ensures that a methylamine molecule is statistically likely to encounter a fresh diester molecule rather than the mono-amide product.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

  • Workup:

    • Remove solvent (THF/MeOH) under reduced pressure.[1]

    • Crucial Step: Distill the excess Diethyl oxalate (BP ~185°C) under vacuum.

    • Collect the fraction corresponding to Ethyl (methylamino)(oxo)acetate (BP ~110-115°C at 10 mmHg).[1]

    • Result: Clear, colorless oil.[1]

Phase 2: Aminolysis to N-Methylethanediamide

Objective: Convert the remaining ester to a primary amide.[1]

Reagents:

  • Intermediate from Phase 1[1]

  • Ammonia (7N in Methanol)[1]

Workflow:

  • Setup: Dissolve the Ethyl (methylamino)(oxo)acetate in Methanol (3 volumes).

  • Reaction: Cool to 0°C. Add Ammonia in Methanol (2.0 equivalents) .

  • Observation: The reaction is rapid. Within 30 minutes, a white precipitate will begin to form.[1] This is the target molecule, which is significantly less soluble than the starting ester.[1]

  • Completion: Stir at RT for 4 hours to ensure complete conversion.

  • Isolation:

    • Filter the white solid.[1]

    • Wash the cake with cold Methanol (

      
      ) to remove any residual acetamide or ammonium salts.[1]
      
    • Dry under vacuum at 45°C.[1]

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the critical purification logic.

Diagram 1: Reaction Pathway & Mechanism

ReactionPathway DEO Diethyl Oxalate (Excess) Inter Ethyl (methylamino)(oxo)acetate (Liquid Intermediate) DEO->Inter Controlled Addition (-10°C) MeNH2 Methylamine (1.0 eq) MeNH2->Inter DiSub N,N'-Dimethyloxamide (Impurity) Inter->DiSub If Amine Excess Target N-Methylethanediamide (Solid Precipitate) Inter->Target Aminolysis (NH3/MeOH) NH3 Ammonia (Excess) NH3->Target

Caption: Stepwise desymmetrization prevents the formation of the symmetric impurity.

Diagram 2: Purification Logic Tree

Purification Start Crude Reaction Mixture (Phase 1) Distill Vacuum Distillation Start->Distill Fraction1 Fraction 1: Diethyl Oxalate (Recycle) Distill->Fraction1 Fraction2 Fraction 2: Ethyl (methylamino)(oxo)acetate (Target Intermediate) Distill->Fraction2 Residue Residue: Oligomers/Salts Distill->Residue Ammonolysis Add NH3/MeOH Fraction2->Ammonolysis Filter Filtration Ammonolysis->Filter Final Pure N-Methylethanediamide (White Solid) Filter->Final Liquor Mother Liquor (Discard) Filter->Liquor

Caption: Distillation of the intermediate is the Critical Quality Attribute (CQA) for purity.

Analytical Verification & Data

Physical Characteristics[1][3][5][6][7]
  • Appearance: White crystalline solid.[1]

  • Melting Point: 228 – 232°C (Decomposes).[1]

    • Note: Distinct from

      
      -dimethyloxamide (217°C) and Oxamide (>300°C).[1]
      
  • Solubility: Poor in water and ethanol; soluble in DMSO and warm DMF.[1]

NMR Validation ( -DMSO, 400 MHz)

To validate the structure, look for the loss of symmetry compared to oxamide or dimethyl oxamide.[1]

Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
8.75 Broad Singlet1H

Amide proton coupled to methyl
8.10 Broad Singlet1H

(a)
Primary amide proton
7.85 Broad Singlet1H

(b)
Primary amide proton (diastereotopic env.)[1]
2.68 Doublet (

Hz)
3H

Methyl group coupled to NH

Interpretation: The presence of two distinct broad singlets for the


 group (due to restricted rotation of the C-N bond) and a doublet for the methyl group confirms the asymmetric mono-methyl  structure.[1] If the sample were 

-dimethyl, you would see only one NH signal and one methyl signal.[1]

Safety & Handling

  • Methylamine: Extremely volatile and toxic.[1] All Phase 1 operations must be performed in a functioning fume hood.[1]

  • Oxalates: Soluble oxalates are nephrotoxic.[1] Wear nitrile gloves and avoid dust inhalation.[1]

  • Exotherm: The aminolysis of esters is exothermic.[1] Control addition rates to prevent thermal runaway.

References

  • PubChem. (2025).[1][3] Compound Summary: N-Methyloxamide (CAS 7327-66-4).[1] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (Coll. Vol. 1). Methyl Oxalate and Oxamide derivatives. [Link][1]

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Safety Operating Guide

Methylethanediamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Proper Disposal Procedures for Methylethanediamide (N-Methyloxamide)

Executive Summary & Chemical Context

This guide outlines the mandatory safety and disposal protocols for Methylethanediamide (Systematic name: N-Methyloxamide; CAS: 22509-04-2).

Critical Distinction: Do not confuse this substance with N-Methylacetamide (a liquid solvent). Methylethanediamide is a derivative of oxamide, typically presenting as a solid crystalline powder . It is used primarily as a ligand in coordination chemistry or an intermediate in organic synthesis.

While not classified as a P-listed (acutely toxic) waste under EPA RCRA regulations, it is a nitrogen-rich organic amide. Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) if incinerated incorrectly or violent reactions if mixed with strong oxidizers (e.g., Nitric Acid).

Core Directive: Treat as Non-Halogenated Organic Waste .

Chemical Profile & Risk Assessment

Before initiating disposal, verify the physical state and matrix of the waste.

PropertyDataOperational Implication
Chemical Structure

Contains two amide bonds; stable under neutral conditions.
Physical State Solid (Powder)Dust hazard; requires particulate respirator if handled in bulk.
Solubility Low in water; soluble in ethanol/DMSOdictates liquid waste stream segregation.
Reactivity Incompatible with Strong OxidizersNEVER mix with Nitric Acid or Perchlorates in waste drums.
Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, Safety Goggles) required.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This protocol ensures compliance with EPA 40 CFR 262 and adheres to Prudent Practices in the Laboratory (National Academies).

Scenario A: Disposal of Pure Solid (Excess Reagent)

Most common scenario for synthesis intermediates.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solids.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "Methylethanediamide (N-Methyloxamide)"

    • Hazard Class: Irritant.

    • Waste Code: "Non-Regulated Organic Solid" (unless mixed with listed solvents).

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Caution: Do not place in "Trash" or "Biohazard" bins.

Scenario B: Disposal of Solutions (Reaction Mixtures)

If the substance is dissolved in a solvent (e.g., Methanol, DMSO).

  • Identify the Solvent: The solvent dictates the waste stream, not the solute.

  • Segregation Logic:

    • Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Pour into the Red Can (Flammable/Organic Non-Halogenated).

    • Halogenated Solvents (DCM, Chloroform): Pour into the Yellow Can (Halogenated Waste).

  • pH Check (Crucial):

    • Step: Dip a pH strip into the waste solution.

    • Reason: Amides can hydrolyze to amines (basic) or acids. Waste drums must remain between pH 5–9 to prevent corrosion or gas evolution.

    • Action: If pH < 4 or > 10, neutralize slowly with dilute Sodium Bicarbonate or Citric Acid before adding to the main waste drum.

Scenario C: Aqueous Rinsate

Cleaning glassware.[1]

  • First Rinse: Collect the first concentrated rinse with an organic solvent (acetone/ethanol) and dispose of it as Organic Liquid Waste (Scenario B).

  • Subsequent Rinses: If the facility permits (check local POTW regulations), trace amounts in water may be drain-disposed with copious water flushing.

    • Best Practice: When in doubt, collect all rinsates as Aqueous Chemical Waste .

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Waste Generation: Methylethanediamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidStream Segregate: Solid Organic Waste (Wide-Mouth HDPE) IsSolid->SolidStream SolventCheck Identify Solvent Matrix IsLiquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution (Water > 90%) SolventCheck->Aqueous HaloWaste Dispose: Halogenated Waste Stream Halo->HaloWaste NonHaloWaste Dispose: Flammable/Organic Stream NonHalo->NonHaloWaste AqWaste Dispose: Aqueous Chemical Waste Aqueous->AqWaste

Figure 1: Decision logic for segregating Methylethanediamide waste based on physical state and solvent matrix.

Emergency Spill Response

In the event of a benchtop spill (Solid Powder):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, wear an N95 mask to prevent inhalation.

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a disposal bag.

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with water followed by ethanol.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory Compliance & Documentation

  • RCRA Status: Methylethanediamide is not a P-listed or U-listed waste [1]. However, it must be characterized based on the mixture's properties (Ignitability, Corrosivity, Reactivity, Toxicity).[2]

  • Satellite Accumulation: Store waste in a "Satellite Accumulation Area" (SAA) at or near the point of generation.

  • Labeling: Ensure the container label includes the start date of accumulation and the words "Hazardous Waste."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] Washington, DC: The National Academies Press.[3]

  • National Institutes of Health (NIH). Waste Disposal Guide for Laboratories.

Sources

Personal protective equipment for handling Methylethanediamide

Operational Safety Guide: Handling Methylethanediamide ( -Methyloxamide)

CAS: 22509-04-2 | Formula:

State:

Chemical Identity & Hazard Verification

Before breaking the seal, verify the identity. In drug development, this compound is often used as a building block for heterocyclic synthesis.

FeatureMethylethanediamide (Target of this Guide)

-Methylethylenediamine
(Common Confusion)
CAS 22509-04-2 109-81-9
Structure

(Oxamide core)

(Diamine core)
Physical State White Crystalline SolidClear/Yellow Liquid
Primary Hazard Irritant (Skin/Eye/Resp), Acute Tox.[2][3]Corrosive , Flammable, Sensitizer
Solubility Low in water; soluble in DMSO/DMFMiscible in water

Risk Assessment & Mechanism of Exposure

As a Senior Application Scientist, I prioritize the "Carrier Effect." While Methylethanediamide itself is a moderate solid irritant, it is almost invariably dissolved in polar aprotic solvents (DMSO, DMF, DMAc) for reaction.

  • The Solid State Risk: Inhalation of fine dust during weighing.

  • The Solution State Risk: Once dissolved, the solvent (e.g., DMSO) acts as a vehicle, potentially carrying the amide through the skin barrier. Your PPE must be rated for the solvent, not just the solute.

Personal Protective Equipment (PPE) Matrix

The following PPE system is self-validating: if the glove degrades or the seal fails, the protocol pauses immediately.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solid Handling) Nitrile (Double-gloved) Min Thickness: 0.11 mmSufficient for dry solid handling. The outer glove is sacrificial to prevent powder accumulation.
Hand Protection (Solution Handling) Butyl Rubber or Laminate (Silver Shield) If using DMSO/DMFStandard nitrile is permeable to DMF/DMSO in <10 mins. If the amide is toxic, the solvent will drag it into your bloodstream.
Respiratory Protection N95 or P100 Respirator (If outside fume hood)Prevents inhalation of fine particulates during static-induced dispersion.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body Protection Tyvek® Lab Coat or Apron Cotton lab coats trap dust. Tyvek sheds particulates and resists solvent splashes.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

Goal: Eliminate inhalation risk and static dispersion.

  • Static Neutralization: Methylethanediamide is prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

  • The "Draft Shield" Technique:

    • Place the balance inside the chemical fume hood.

    • Crucial: Do not turn the hood to "Max" airflow during weighing; the turbulence will scatter the powder. Use the "Low/Weighing" setting if available, or work deep (6+ inches) inside the hood with the sash lowered to the working minimum.

  • Transfer: Use a wide-mouth funnel. Do not use paper weighing boats (high static); use anti-static plastic or glass boats.

Phase B: Solubilization (The Critical Transition)

Goal: Prevent transdermal absorption via solvent carrier.

  • Glove Change: Before adding solvent (DMSO/DMF), switch outer gloves to Laminate/Butyl if the specific solvent requires it.

  • Addition: Add solvent slowly to the solid. Exotherms are possible with amide solvation.

  • Labeling: Immediately label the flask "Methylethanediamide in [Solvent] - TOXIC/IRRITANT."

Phase C: Spill Management
  • Dry Spill: Do NOT sweep. Sweeping generates aerosols. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel placed over the powder, then scooped up).

  • Solution Spill: Cover with absorbent pads (polypropylene). If dissolved in DMF/DMSO, do not use standard clay litter alone; use chemically compatible absorbent pillows.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Logic_FlowStartStart: Handling MethylethanediamideCheckStateCheck Physical StateStart->CheckStateSolidStateSolid (Powder)CheckState->SolidState Dry LiquidStateSolution (in DMSO/DMF)CheckState->LiquidState Dissolved SolidPPEPPE: Nitrile Gloves + N95Risk: Dust InhalationSolidState->SolidPPELiquidPPEPPE: Butyl/Laminate GlovesRisk: Transdermal via CarrierLiquidState->LiquidPPEAction1Protocol: Static Control& Low Airflow WeighingSolidPPE->Action1Action2Protocol: Solvent-Rated Barrier& Fume Hood MandatoryLiquidPPE->Action2

Caption: Decision logic for PPE selection based on the physical state of Methylethanediamide, highlighting the shift from dust protection to solvent permeation protection.

Waste Disposal & Deactivation[4]

Do not treat this as general trash.

  • Solid Waste: Bag in a sealed, clear secondary bag. Label as "Solid Organic Hazardous Waste - Amide."

  • Liquid Waste: Segregate into the "Non-Halogenated Organic" stream (unless dissolved in DCM/Chloroform).

    • Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE is generally safe).

  • Container Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone) before defacing the label and discarding the glass.

References

  • National Institutes of Health (NIH) - PubChem. Methylethanediamide (Compound Summary). Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). Methylethanediamide (UNII: 7D9NWO12UX).[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Use. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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